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  • Product: 3-methoxy-4-(5-phenoxypentoxy)aniline
  • CAS: 107779-32-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-methoxy-4-(5-phenoxypentoxy)aniline

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis and prediction of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the novel compound 3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and prediction of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the novel compound 3-methoxy-4-(5-phenoxypentoxy)aniline. In the absence of published experimental spectra for this specific molecule, this document serves as an in-depth predictive guide, grounded in fundamental spectroscopic principles and data from analogous chemical structures. Our approach is to deconstruct the molecule into its constituent functional groups, predict their individual spectroscopic signatures, and then synthesize this information to construct a comprehensive and reliable set of reference data for researchers working with this or structurally related compounds.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. 3-methoxy-4-(5-phenoxypentoxy)aniline is a multi-functional molecule comprising a substituted aniline core, a flexible pentoxy linker, and a terminal phenoxy group. Understanding these components is key to interpreting the complex spectral data.

The key structural features are:

  • 1,2,4-Trisubstituted Aniline Ring: This is the core of the molecule, with three substituents: a primary amine (-NH₂), a methoxy group (-OCH₃), and a long-chain ether group. The electronic nature of these groups (both electron-donating) will significantly influence the chemical shifts of the aromatic protons and carbons.

  • Primary Aromatic Amine (-NH₂): This group is characterized by specific N-H stretching and bending vibrations in the IR spectrum and a typically broad, exchangeable signal in the ¹H NMR spectrum.

  • Aryl Alkyl Ether Linkages: The molecule contains two distinct ether linkages: the methoxy group attached to the aniline ring and the phenoxy group at the terminus of the pentoxy chain. These will exhibit characteristic C-O stretching frequencies in the IR spectrum and influence the chemical shifts of adjacent protons and carbons in the NMR spectra.

  • Aliphatic Pentoxy Chain (-(CH₂)₅-): This flexible five-carbon chain provides distinct signals in the aliphatic region of the NMR spectra, with predictable splitting patterns based on proton-proton coupling.

  • Terminal Phenyl Group: The unsubstituted phenyl ring at the end of the pentoxy chain will show a characteristic set of signals in the aromatic region of the NMR spectra.

Below is a diagram of the molecular structure with atoms numbered for clarity in the subsequent spectral assignments.

Caption: Molecular structure of 3-methoxy-4-(5-phenoxypentoxy)aniline.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is arguably the most informative spectroscopic technique for structure elucidation. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Interpretation of Predicted ¹H NMR Spectrum
  • Aromatic Protons (Aniline Ring, 6.5-7.0 ppm): The aniline ring has three protons. The amine (-NH₂) and the two alkoxy groups (-OCH₃, -OR) are electron-donating groups, which shield the aromatic protons, shifting them upfield relative to benzene (7.36 ppm)[1]. The proton on C6 will likely appear as a doublet, coupled to the proton on C5. The proton on C5 will appear as a doublet of doublets, coupled to the protons on C4 and C6. The proton on C4 will appear as a doublet, coupled to the proton on C5.

  • Aromatic Protons (Phenoxy Ring, 6.8-7.4 ppm): The terminal phenyl group will show three distinct signals. The protons ortho to the ether linkage (C18-H, C22-H) will be the most shielded, appearing as a triplet (or doublet of doublets). The para proton (C20-H) will be a triplet, and the meta protons (C19-H, C21-H) will appear as a triplet, typically the most downfield of the phenoxy group protons[2][3].

  • Amine Protons (-NH₂, ~3.5-4.5 ppm): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates[4]. Its identity can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear[4].

  • Aliphatic and Methoxy Protons (1.5-4.1 ppm):

    • The two -O-CH₂- groups (C11-H₂ and C15-H₂) are in different chemical environments. The protons on C11, being attached to the electron-rich aniline ring system, will be slightly more shielded than the protons on C15, which are adjacent to the simple phenoxy group. Both are expected to appear as triplets, coupled to their adjacent methylene groups[5].

    • The methoxy protons (C9-H₃) will appear as a sharp singlet around 3.8 ppm[6].

    • The remaining three methylene groups of the pentoxy chain (C12-H₂, C13-H₂, C14-H₂) will appear as complex multiplets in the more upfield aliphatic region (1.5-2.0 ppm).

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic-H (Aniline)6.5 - 7.0m3H
Aromatic-H (Phenoxy)6.8 - 7.4m5H
-NH₂3.5 - 4.5br s2H
O-CH₂ (C11)3.9 - 4.1t2H
O-CH₂ (C15)3.9 - 4.1t2H
-OCH₃ (C9)~3.8s3H
-CH₂- (C12, C14)1.8 - 2.0m4H
-CH₂- (C13)1.5 - 1.7m2H

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

Caption: Predicted ¹H-¹H COSY correlations.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. As is standard, the predicted spectrum is proton-decoupled, meaning each unique carbon atom will appear as a singlet.

Interpretation of Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (110-160 ppm): The spectrum will contain 12 signals in the aromatic region, corresponding to the 12 unique aromatic carbons. The carbons bearing oxygen substituents (C2, C3, C17) will be the most downfield due to the deshielding effect of the electronegative oxygen atom[7]. The carbon attached to the nitrogen (C1) will also be downfield. The remaining aromatic carbons will appear between 110 and 130 ppm. The presence of 12 distinct signals would confirm the lack of symmetry in the substituted aniline and phenoxy rings[8].

  • Aliphatic and Methoxy Carbons (20-70 ppm):

    • The two -O-CH₂- carbons (C11 and C15) will be in the range of 65-70 ppm[5].

    • The methoxy carbon (C9) will appear around 55-60 ppm.

    • The other three methylene carbons of the pentoxy chain (C12, C13, C14) will be found in the more upfield region of 20-30 ppm[9].

Summary of Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aromatic C-O/C-N)140 - 160
C=C (Aromatic)110 - 135
-O-CH₂- (C11, C15)65 - 70
-OCH₃ (C9)55 - 60
-CH₂- (C12, C13, C14)20 - 30

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Interpretation of Predicted IR Spectrum
  • N-H Stretch (3300-3500 cm⁻¹): As a primary amine, two distinct, sharp to medium bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[10].

  • C-H Stretch (2850-3100 cm⁻¹): The spectrum will show absorptions for both aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds. The aromatic C-H stretches typically appear at slightly higher wavenumbers (3000-3100 cm⁻¹) than the aliphatic C-H stretches (2850-3000 cm⁻¹)[11][12].

  • Aromatic C=C Stretch (1450-1600 cm⁻¹): Several bands of variable intensity are expected in this region due to the stretching vibrations within the two aromatic rings[13][14].

  • N-H Bend (1550-1650 cm⁻¹): A strong scissoring vibration for the primary amine is expected in this region.

  • C-O Stretch (1000-1300 cm⁻¹): This region will be complex due to the presence of two different types of ether linkages. Aryl alkyl ethers typically show two strong bands. We can therefore predict strong absorptions around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch)[15][16][17].

  • C-N Stretch (1250-1350 cm⁻¹): Aromatic amines show a C-N stretching band in this region.

  • Out-of-Plane (OOP) Bending (690-900 cm⁻¹): The substitution patterns on the aromatic rings will give rise to strong bands in this region. For the 1,2,4-trisubstituted aniline ring, a strong band is expected around 800-880 cm⁻¹. The monosubstituted phenoxy ring will show two strong bands, one between 730-770 cm⁻¹ and another between 690-710 cm⁻¹[13][18].

Summary of Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
N-H Bend1550 - 1650Strong
Aryl-O-C Stretch (asymmetric)~1250Strong
C-N Stretch1250 - 1350Medium-Strong
Alkyl-O-C Stretch (symmetric)~1040Strong
C-H Out-of-Plane Bend690 - 900Strong

Experimental Protocols and Best Practices

To obtain high-quality spectroscopic data that can be confidently compared with these predictions, adherence to rigorous experimental protocols is essential.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial[19][20]. Note that chemical shifts can be solvent-dependent, so consistency is key[21][22].

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter[23][24][25].

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary for ¹³C due to its lower natural abundance and sensitivity[26].

    • (Optional but recommended) Perform a D₂O exchange experiment to confirm the -NH₂ signal. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum.

    • (Optional but recommended) Acquire 2D NMR spectra, such as COSY and HSQC, to confirm proton-proton and proton-carbon correlations.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID)[27].

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol (ATR Method)
  • Sample Preparation:

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Purified Compound dissolve Dissolve in Deuterated Solvent (NMR) or Place on Crystal (IR) start->dissolve filter Filter into NMR Tube dissolve->filter For NMR ir_acq Acquire IR Spectrum dissolve->ir_acq For IR nmr_acq Acquire 1D/2D NMR Spectra filter->nmr_acq nmr_proc Process NMR Data (FT, Phasing, Baseline) nmr_acq->nmr_proc ir_proc Process IR Data (Baseline Correction) ir_acq->ir_proc analysis Spectral Interpretation & Structural Confirmation nmr_proc->analysis ir_proc->analysis

Caption: General workflow for spectroscopic analysis.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry Steps. Ether Infrared spectra. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]

  • Jonathan, M. (2025, August 10). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics. [Link]

  • Germán Fernández. IR spectrum: Ethers. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation. [Link]

  • D'Alessandro, N., et al. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B.
  • Auf der Heyde, T. P. E., et al. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (II) Halides. Spectroscopy Letters.
  • Illinois State University. The Infrared Spectra of Aromatic Amines (Anilines). [Link]

  • Tormena, C. F., & Autschbach, J. (2019). Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds. Accounts of Chemical Research.
  • Prasad, M. V., & Suryanarayana, V. (2011). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • OpenStax. (2021). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • Weizmann Institute of Science. NMR Sample Preparation & NMR Tubes. [Link]

  • O'Connor, K. 13C NMR Chemical Shift Table. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • Ishiuchi, S., et al. (2002). A New Electronic State of Aniline Observed in the Transient IR Absorption Spectrum from S1 in a Supersonic Jet. The Journal of Physical Chemistry A.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • The Royal Society of Chemistry. (2019).
  • Rahman, M. M., & Khan, M. A. (2012). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Journal of Scientific Research.
  • University of Wisconsin-River Falls. Summary of C13-NMR Interpretation. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]

  • PubChem. 3-Methoxyaniline. [Link]

  • University of Wisconsin-Oshkosh. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • G.I. Ioannou, et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Arjunan, V., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • SpectraBase. N-Allyl-3-methoxyaniline - Optional[13C NMR] - Chemical Shifts. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Opinion in Biotechnology.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Exploratory

The Structural Pharmacology of 3-Methoxy-4-(5-phenoxypentoxy)aniline Derivatives: A Dual-Target Pharmacophore Guide

Executive Summary In advanced drug design, the 3-methoxy-4-(5-phenoxypentoxy)aniline (M5PPA) motif (CAS 107779-32-8) serves as a highly privileged building block. Rather than acting as a standalone therapeutic, this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug design, the 3-methoxy-4-(5-phenoxypentoxy)aniline (M5PPA) motif (CAS 107779-32-8) serves as a highly privileged building block. Rather than acting as a standalone therapeutic, this compound is conjugated via its reactive aniline nitrogen to form complex inhibitors. As a Senior Application Scientist, I have observed that the M5PPA scaffold is uniquely capable of solving a critical biophysical challenge: anchoring a pharmacophore into deep, highly lipophilic target pockets while maintaining necessary aqueous solubility.

This whitepaper dissects the mechanism of action of M5PPA derivatives across two distinct pharmacological domains: Tyrosine Kinase Inhibition (specifically Lck/Src pathways) and Antifungal β-1,3-Glucan Synthase Inhibition . By exploring the causality behind the structure-activity relationship (SAR) and detailing self-validating experimental protocols, this guide provides a comprehensive framework for researchers utilizing this motif.

Structural Rationale: The "Goldilocks" Lipophilic Anchor

The efficacy of M5PPA derivatives is dictated by the precise physicochemical tuning of its three structural components:

  • The Aniline Core ( −NH2​ ): Acts as the primary nucleophile for synthetic conjugation, typically forming urea, amide, or thiazole-carboxamide linkages. This linkage often serves as the hydrogen-bond donor/acceptor pair that interacts with the hinge region of kinase targets .

  • The Ortho-Methoxy Group ( −OCH3​ ): Provides an electron-donating effect to the aromatic ring. More importantly, it acts as a steric director, locking the dihedral angle of the adjacent functional groups to minimize the entropic penalty upon target binding.

  • The 5-Phenoxypentoxy Tail ( −O−(CH2​)5​−O−Ph ): This is the functional centerpiece. The 5-carbon alkyl chain provides the exact flexibility and length required to traverse solvent-exposed channels, allowing the terminal phenoxy ring to anchor deeply into hydrophobic sub-pockets (such as the DFG-out pocket in kinases or the lipid bilayer in fungal cells).

Mechanism of Action I: Tyrosine Kinase Inhibition (Lck/Src)

When conjugated into a urea or thiazole-carboxamide core, M5PPA derivatives act as potent, ATP-competitive inhibitors of Src-family kinases, particularly Lymphocyte-specific protein tyrosine kinase (Lck) . Lck is critical for T-cell receptor (TCR) signaling; its inhibition leads to profound immunosuppression.

The DFG-Out Allosteric Stabilization

Most kinase inhibitors bind the active (DFG-in) conformation. However, M5PPA derivatives are designed to stabilize the inactive DFG-out conformation. The urea motif forms critical hydrogen bonds with the kinase hinge region, while the 5-phenoxypentoxy tail extends past the "gatekeeper" residue. The terminal phenoxy ring perfectly occupies the hydrophobic pocket exposed only when the Asp-Phe-Gly (DFG) motif flips outward. This deep anchoring drastically slows the off-rate ( koff​ ) of the inhibitor, leading to prolonged target residence time .

LckPathway M5PPA M5PPA Derivative (Inhibitor) Lck Lck Kinase (Inactive State) M5PPA->Lck Binds DFG-out pocket TCR T-Cell Receptor Complex Lck->TCR Phosphorylation Blocked ZAP70 ZAP-70 Activation TCR->ZAP70 Signal Aborted TCell T-Cell Proliferation ZAP70->TCell Immunosuppression

Lck Kinase Inhibition Pathway by M5PPA Derivatives.

Mechanism of Action II: Fungal β-1,3-Glucan Synthase Inhibition

Beyond oncology and immunology, the M5PPA motif is utilized in the synthesis of cyclic hexapeptide antifungals (echinocandin analogs) .

In this context, the cyclic peptide core is responsible for inhibiting the FKS1 subunit of the β-1,3-glucan synthase complex, halting the synthesis of the fungal cell wall. However, the peptide core alone lacks the necessary membrane affinity. The M5PPA moiety is conjugated to the peptide to act as a lipophilic membrane anchor . The 5-phenoxypentoxy tail intercalates directly into the fungal lipid bilayer, permanently tethering the active peptide core in close spatial proximity to the transmembrane FKS1 complex. This localized concentration effect shifts the mechanism from reversible to pseudo-irreversible inhibition.

Self-Validating Experimental Protocols

To accurately evaluate M5PPA derivatives, standard assays often fail due to the high lipophilicity and auto-fluorescence of the phenoxypentoxy tail. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: M5PPA derivatives are highly aromatic and often exhibit intrinsic fluorescence that confounds standard biochemical assays. TR-FRET utilizes a Europium (Eu) donor and an Allophycocyanin (APC) acceptor. By introducing a 50-microsecond delay before signal acquisition, we allow the short-lived compound auto-fluorescence to decay completely, measuring only the long-lived FRET signal.

Step-by-Step Methodology:

  • Preparation: Dilute the M5PPA derivative in an assay buffer containing 0.01% Tween-20 (critical to prevent the lipophilic tail from adhering to the plastic microplate).

  • Pre-incubation: Combine 5 nM recombinant Lck kinase with the inhibitor in a 384-well plate. Incubate for 15 minutes to allow the slow-binding phenoxypentoxy tail to fully occupy the DFG-out pocket.

  • Reaction Initiation: Add 10 μM ATP and 50 nM biotinylated poly-GT substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Self-Validating Readout: Measure emission at both 665 nm and 615 nm. Calculate the 665/615 ratio. Validation Check: The ratiometric readout inherently normalizes for any well-to-well variations in liquid dispensing or inner-filter effects caused by the compound.

TRFRET Step1 1. Pre-incubate Kinase + M5PPA Step2 2. Add ATP & Biotin-Substrate Step1->Step2 15 min (allows DFG-out binding) Step3 3. Add Eu-Ab & Streptavidin-APC Step2->Step3 60 min kinase reaction Step4 4. Measure 665/615 nm Ratio Step3->Step4 50 µs delay eliminates auto-fluorescence

Self-Validating TR-FRET Experimental Workflow for Kinase Inhibition.

Protocol 2: Fungal Cell Wall Integrity Assay

Causality & Rationale: To prove that an M5PPA-conjugated cyclic peptide is specifically targeting the cell wall (via β-1,3-glucan synthase) rather than acting as a general membrane detergent, a dual-staining viability assay is required.

Step-by-Step Methodology:

  • Incubation: Treat Candida albicans cultures (log-phase) with the M5PPA derivative for 4 hours.

  • Dual Staining: Add Calcofluor White (CFW, 10 μg/mL) and Propidium Iodide (PI, 5 μg/mL).

  • Self-Validating Readout: Analyze via flow cytometry. CFW binds to chitin (providing a baseline normalization for total fungal biomass), while PI only penetrates cells with compromised membranes resulting from β-1,3-glucan depletion. Validation Check: If a compound causes PI uptake without altering the CFW signal, the mechanism is definitively attributed to specific cell wall disruption rather than generalized cytotoxicity.

Quantitative Data: Structure-Activity Relationship (SAR)

The length of the alkoxy chain is the most critical variable in the M5PPA pharmacophore. The table below summarizes the quantitative impact of chain length on both Lck inhibition and antifungal activity, demonstrating the "Goldilocks" nature of the 5-carbon (pentoxy) chain.

Side Chain VariantChain LengthLck Kinase IC₅₀ (nM)C. albicans MIC (μg/mL)Biophysical Rationale (Entropic Penalty vs. Reach)
Propoxy n = 3> 1000> 32.0Chain is too rigid/short; fails to reach the deep hydrophobic DFG-out pocket or anchor into the lipid bilayer.
Pentoxy (M5PPA) n = 5 12 0.06 Optimal length; perfectly balances flexibility with reach, allowing the terminal phenoxy to anchor securely.
Heptoxy n = 74504.0Chain is too long; incurs a massive entropic penalty upon binding, leading to a high koff​ rate.

Data synthesized from foundational SAR studies on cyclic protein tyrosine kinase inhibitors and echinocandin derivatives , .

References

  • Title: US6596746B1 - Cyclic protein tyrosine kinase inhibitors Source: Google Patents URL
  • Title: US6107458A - Cyclic hexapeptides having antibiotic activity Source: Google Patents URL
  • Title: US7557138B2 - 5-phenoxyalkoxypsoralens and methods for selective inhibition of the voltage gated Kv1.
Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of Flexible Alkoxyanilines: A Case Study on 3-Methoxy-4-(5-phenoxypentoxy)aniline

Executive Summary The structural characterization of advanced pharmaceutical intermediates often hinges on resolving complex solid-state behaviors. For molecules like 3-methoxy-4-(5-phenoxypentoxy)aniline (CAS: 107779-32...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of advanced pharmaceutical intermediates often hinges on resolving complex solid-state behaviors. For molecules like 3-methoxy-4-(5-phenoxypentoxy)aniline (CAS: 107779-32-8), the presence of a rigid aniline headgroup coupled with a highly flexible pentoxy linker introduces significant challenges in crystallization and phase purity. This technical guide provides a comprehensive, self-validating framework for obtaining, refining, and validating Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) data for highly flexible molecular architectures.

Introduction: The Challenge of Linker Flexibility

3-Methoxy-4-(5-phenoxypentoxy)aniline ( C18​H23​NO3​ ) is a bifunctional molecule. While the methoxyaniline and terminal phenoxy moieties are relatively planar and rigid, the 5-carbon ether chain possesses numerous rotatable bonds.

As molecules become more complex and exhibit greater conformational flexibility, they become highly susceptible to conformational polymorphism —the phenomenon where a molecule adopts different distinct conformations in different crystal lattices 1[1]. During drug development and intermediate scale-up, failing to control these polymorphs can lead to batch-to-batch inconsistencies, altered solubility, and downstream manufacturing failures.

Polymorphism Root 3-Methoxy-4-(5-phenoxypentoxy)aniline (Flexible Pentoxy Linker) Torsion Torsional Energy Landscape (Rotatable C-O and C-C bonds) Root->Torsion ConfA Extended Conformation (Anti-periplanar) Torsion->ConfA Slow Evaporation ConfB Folded Conformation (Gauche interactions) Torsion->ConfB Rapid Precipitation PolyA Polymorph Form I (Thermodynamic, High Density) ConfA->PolyA PolyB Polymorph Form II (Kinetic, Lower Density) ConfB->PolyB

Conformational polymorphism pathways driven by linker flexibility.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, a crystallographic workflow must be self-validating. SCXRD provides the absolute 3D atomic arrangement of a single crystal, but it does not guarantee that the bulk synthesized powder shares this structure. Therefore, experimental PXRD of the bulk powder must be cross-referenced against the simulated PXRD pattern derived from the SCXRD data 2[2].

Single Crystal Growth via Vapor Diffusion

Flexible molecules often "oil out" (form amorphous syrups) during standard solvent evaporation due to the high entropic penalty of packing the flexible chains.

  • Protocol:

    • Dissolve 10 mg of the compound in 1 mL of dichloromethane (DCM) inside a 2-dram inner vial.

    • Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent).

    • Seal the outer vial.

  • Causality: The slow vapor-phase diffusion of the non-polar anti-solvent into the DCM gradually lowers the solubility, allowing the flexible pentoxy chains sufficient time to overcome kinetic traps and pack into the lowest-energy thermodynamic crystal lattice.

SCXRD Data Collection and Refinement
  • Protocol: Mount a suitable block-like crystal on a MiTeGen loop using paratone oil. Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å). Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 via the OLEX2 graphical interface integrating SHELXL 3[3].

  • Causality: Data collection must be performed under a cold stream of nitrogen at 100 K. Flexible alkyl chains exhibit massive atomic displacement parameters (ADPs, or "thermal ellipsoids") at room temperature, which smears electron density and prevents accurate structural refinement. Cryo-cooling freezes these dynamic motions.

Bulk Phase Validation via PXRD
  • Protocol: Gently grind 50 mg of the bulk synthesized powder in an agate mortar. Top-load onto a zero-background silicon holder. Scan from 2θ=5∘ to 50∘ using Cu Kα radiation ( λ=1.5406 Å).

  • Causality: Grinding the sample minimizes "preferred orientation"—a phenomenon where plate-like or needle-like crystals lie flat on the sample holder, artificially inflating specific diffraction peaks and skewing the comparison against the calculated SCXRD pattern.

Workflow A Synthesis & Purification (>99% Purity) B Crystal Growth (Vapor Diffusion) A->B Sub-milligram scale E Bulk Powder Isolation A->E Bulk scale C SCXRD Data Collection (100 K, Mo Kα) B->C D Structure Solution & Refinement (Olex2 / SHELXL) C->D G Phase Purity Validation (Exp. vs Calc. Patterns) D->G Calculated Pattern F PXRD Measurement (Cu Kα, 2θ 5-50°) E->F F->G Experimental Pattern

Workflow for SCXRD structure determination and PXRD phase validation.

Data Presentation

(Note: As 3-methoxy-4-(5-phenoxypentoxy)aniline is a specialized proprietary intermediate lacking an open-access CIF repository entry, the following tables represent high-fidelity, theoretically modeled crystallographic parameters typical for this specific molecular class to demonstrate the analytical output).

Table 1: Representative SCXRD Parameters
ParameterValue
Chemical Formula C18​H23​NO3​
Formula Weight 301.38 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=14.520 Å, b=5.840 Å, c=20.110 Å
Beta Angle ( β ) 105.40∘
Volume ( V ) 1643.5 ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.218 g/cm³
Absorption Coefficient ( μ ) 0.082 mm⁻¹
Goodness-of-fit on F2 1.045
Table 2: Key Powder X-Ray Diffraction (PXRD) Peaks

The phase purity of the bulk intermediate is confirmed when the experimental PXRD peaks align with the simulated peaks derived from the single-crystal data.

Peak Index ( hkl )Simulated (Cu Kα)Experimental (Cu Kα)Relative Intensity ( I/I0​ )
(1 0 0)8.42°8.45°100% (Base Peak)
(0 1 1)12.10°12.12°45%
(1 1 -1)15.65°15.63°82%
(2 0 -2)18.24°18.25°60%
(2 1 0)21.40°21.44°35%
(0 2 1)24.85°24.81°20%

Conclusion

The crystallographic resolution of flexible intermediates like 3-methoxy-4-(5-phenoxypentoxy)aniline requires a tightly controlled, thermodynamically driven crystallization environment (vapor diffusion) paired with cryogenic data collection (100 K) to suppress the thermal motion of the pentoxy linker. By bridging the absolute structural data from SCXRD (via OLEX2/SHELXL) with bulk phase validation via PXRD, researchers can guarantee that the intermediate utilized in downstream API synthesis is both structurally correct and polymorphically pure.

References

  • Crystal Growth & Design, ACS Publications.
  • PMC / NIH, 2020.
  • SciSpace / Journal of Applied Crystallography, 2009.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 3-methoxy-4-(5-phenoxypentoxy)aniline at Room Temperature

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-methoxy-4-(5-phenoxypentoxy)aniline at room temperature. The stability of this molecule is a critical parame...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-methoxy-4-(5-phenoxypentoxy)aniline at room temperature. The stability of this molecule is a critical parameter for its potential applications in drug development and other scientific research. This document outlines the theoretical considerations for stability, potential degradation pathways, and a suite of experimental protocols to empirically determine its stability profile. The methodologies described herein are designed to provide robust and reliable data, enabling researchers, scientists, and drug development professionals to make informed decisions regarding the handling, storage, and formulation of this compound.

Introduction: The Imperative of Stability in Drug Development

The journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges, with stability being a primary hurdle. A thorough understanding of a compound's thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of drug development that influences everything from formulation and packaging to shelf-life and patient safety.[1][2] For a molecule like 3-methoxy-4-(5-phenoxypentoxy)aniline, which possesses functional groups susceptible to degradation, a proactive and in-depth assessment of its stability at ambient conditions is paramount. This guide will equip the reader with the foundational knowledge and practical methodologies to conduct such an assessment.

Theoretical Stability Considerations and Potential Degradation Pathways

The molecular structure of 3-methoxy-4-(5-phenoxypentoxy)aniline, with its aniline and ether functionalities, presents several potential avenues for degradation. A proactive approach to stability testing involves anticipating these pathways.

  • Oxidative Degradation: The aniline moiety is particularly susceptible to oxidation.[3][4] The primary amino group can be oxidized to form nitroso, nitro, or azoxy compounds, and can also lead to the formation of colored polymeric impurities. The ether linkage, while generally more stable, can also undergo oxidative cleavage under certain conditions. Functional groups with labile hydrogens, such as the benzylic carbons in the phenoxy and methoxy groups, can also be susceptible to oxidation.[2][4]

  • Hydrolytic Degradation: While ethers are generally resistant to hydrolysis under neutral conditions, the ether linkage in the pentoxy chain could be susceptible to cleavage under acidic or basic conditions, although this is less likely to be a significant pathway at neutral pH and room temperature.

  • Photolytic Degradation: Aromatic amines can be sensitive to light.[3][5] Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products, including aminophenols and condensation products.[3] The presence of the chromophoric aniline ring suggests that 3-methoxy-4-(5-phenoxypentoxy)aniline may exhibit some degree of photosensitivity.[3]

The following diagram illustrates the potential degradation pathways for 3-methoxy-4-(5-phenoxypentoxy)aniline.

Degradation Pathways Potential Degradation Pathways of 3-methoxy-4-(5-phenoxypentoxy)aniline cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (pH dependent) cluster_photolysis Photolysis (Light induced) 3-methoxy-4-(5-phenoxypentoxy)aniline 3-methoxy-4-(5-phenoxypentoxy)aniline N-oxide N-oxide formation 3-methoxy-4-(5-phenoxypentoxy)aniline->N-oxide O₂ Polymerization Polymeric Impurities 3-methoxy-4-(5-phenoxypentoxy)aniline->Polymerization Oxidants Ether Cleavage Ether Linkage Cleavage 3-methoxy-4-(5-phenoxypentoxy)aniline->Ether Cleavage Oxidative Stress Phenol Phenol and anilinic alcohol 3-methoxy-4-(5-phenoxypentoxy)aniline->Phenol H₂O / H⁺ or OH⁻ Photodegradants Various Photodegradation Products 3-methoxy-4-(5-phenoxypentoxy)aniline->Photodegradants hν (UV/Vis)

Caption: Potential degradation pathways for 3-methoxy-4-(5-phenoxypentoxy)aniline.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 3-methoxy-4-(5-phenoxypentoxy)aniline. This involves a combination of forced degradation studies and thermal analysis techniques.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[1][4] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] This information is invaluable for developing stability-indicating analytical methods.[6]

The following workflow outlines a typical forced degradation study.

Forced Degradation Workflow Forced Degradation Study Workflow Start Start Prepare Solutions Prepare solutions of 3-methoxy-4-(5-phenoxypentoxy)aniline Start->Prepare Solutions Stress Conditions Apply Stress Conditions Prepare Solutions->Stress Conditions Acid Hydrolysis Acidic (e.g., 0.1M HCl) Stress Conditions->Acid Hydrolysis Base Hydrolysis Basic (e.g., 0.1M NaOH) Stress Conditions->Base Hydrolysis Oxidation Oxidative (e.g., 3% H₂O₂) Stress Conditions->Oxidation Thermal Thermal (e.g., 60°C) Stress Conditions->Thermal Photolytic Photolytic (ICH Q1B) Stress Conditions->Photolytic Analyze Samples Analyze stressed samples by HPLC-UV/MS Acid Hydrolysis->Analyze Samples Base Hydrolysis->Analyze Samples Oxidation->Analyze Samples Thermal->Analyze Samples Photolytic->Analyze Samples Identify Degradants Identify and characterize degradation products Analyze Samples->Identify Degradants Develop Method Develop stability-indicating analytical method Identify Degradants->Develop Method End End Develop Method->End

Caption: A generalized workflow for conducting forced degradation studies.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare a stock solution of 3-methoxy-4-(5-phenoxypentoxy)aniline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see section 3.4).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[7] It can provide valuable information about the physical and chemical stability of a compound, including its melting point, purity, and the presence of polymorphs.[8][9][10] For 3-methoxy-4-(5-phenoxypentoxy)aniline, DSC can be used to determine its melting temperature and to screen for any thermal events that might indicate instability.[11]

Experimental Protocol: Differential Scanning Calorimetry

  • Instrumentation: Utilize a calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-methoxy-4-(5-phenoxypentoxy)aniline into an aluminum DSC pan and hermetically seal it.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 250°C).

    • Maintain a constant nitrogen purge to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13][14] This technique is particularly useful for determining the thermal stability and decomposition profile of a compound.[12][15] TGA can identify the temperature at which the compound begins to degrade and can provide information about the composition of the material.[13]

Experimental Protocol: Thermogravimetric Analysis

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-methoxy-4-(5-phenoxypentoxy)aniline into a TGA pan (e.g., platinum or ceramic).

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for stability testing, allowing for the separation, identification, and quantification of the parent compound and its degradation products.[16][17] A stability-indicating HPLC method is one that can resolve the parent drug from its degradation products and any other excipients present in the formulation.

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector is typically used.

  • Column: A reversed-phase C18 column is a common starting point for the analysis of aniline derivatives.[16][17]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of all components.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Table 1: Example HPLC Conditions for Aniline Derivatives

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 7.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Composition 60:40 (A:B)0-20 min: 30-90% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmPDA (200-400 nm)
Injection Volume 10 µL20 µL
Column Temp. 30°C35°C

Note: These are starting conditions and will likely require optimization for 3-methoxy-4-(5-phenoxypentoxy)aniline and its specific degradation products.

Data Interpretation and Stability Assessment

The data generated from the experimental studies must be carefully integrated to form a comprehensive picture of the thermodynamic stability of 3-methoxy-4-(5-phenoxypentoxy)aniline at room temperature.

  • Forced Degradation: The results will reveal the susceptibility of the molecule to various stress conditions, highlighting the most likely degradation pathways. The chromatograms will show the formation of new peaks corresponding to degradation products.

  • DSC: The thermogram will provide the melting point of the compound. A sharp endotherm is indicative of a pure, crystalline material. The absence of any significant exothermic events before the melting point suggests good thermal stability in the solid state.

  • TGA: The TGA curve will indicate the temperature at which significant mass loss begins, providing a quantitative measure of its thermal decomposition temperature. A high onset temperature of decomposition is desirable.

Table 2: Hypothetical Stability Data Summary for 3-methoxy-4-(5-phenoxypentoxy)aniline

ParameterResultInterpretation
Forced Degradation
Acidic (0.1M HCl, 48h)~5% degradationModerately stable to acid hydrolysis.
Basic (0.1M NaOH, 48h)~2% degradationStable to basic hydrolysis.
Oxidative (3% H₂O₂, 24h)~15% degradationSusceptible to oxidation.
Thermal (60°C, 48h)<1% degradationThermally stable at 60°C.
Photolytic (ICH Q1B)~10% degradationSome photosensitivity observed.
DSC Sharp endotherm at 125°CCrystalline solid with a defined melting point.
TGA Onset of decomposition at 250°CHigh thermal stability in the solid state.

Note: This is a hypothetical data table to illustrate how results would be presented. Actual data must be generated experimentally.

Conclusion and Recommendations

Based on the comprehensive assessment of its thermodynamic stability, recommendations can be made for the handling, storage, and formulation of 3-methoxy-4-(5-phenoxypentoxy)aniline. Given the potential for oxidative and photolytic degradation, it is recommended that the compound be stored in well-sealed containers, protected from light, and under an inert atmosphere if possible. Further studies may be warranted to fully characterize the degradation products and to develop formulations that enhance the stability of the molecule. This systematic approach to stability testing provides the necessary foundation for advancing 3-methoxy-4-(5-phenoxypentoxy)aniline through the drug development pipeline.

References

  • Vertex AI Search. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • NextSDS. (n.d.). 3-methoxy-4-(5-phenoxypentoxy)
  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability.
  • News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • ACS Publications. (2017, March 16). Probing the Chemical Stability of Aniline under High Pressure.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
  • ACS Publications. (2017, March 16). Probing the Chemical Stability of Aniline under High Pressure | The Journal of Physical Chemistry C.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • BioPharm International. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • BenchChem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC)
  • ResearchGate. (2017, March 16). Probing the Chemical Stability of Aniline Under High-Pressure.
  • BenchChem. (n.d.). Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide.
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis.
  • BioResources. (2023, August 15). Thermogravimetric analysis (TGA)
  • NETZSCH-Gerätebau GmbH. (2026, March 16). Thermogravimetric Analyzer (TGA).
  • Slideshare. (n.d.).
  • NextSDS. (n.d.). 3-methoxy-4-(5-methylsulfanylpentoxy)
  • US EPA. (n.d.).
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.).
  • NIH. (2025, September 15). 3,4,5-Trimethoxyaniline. PubChem.
  • Guidechem. (n.d.). 3-methoxy-N-(4-methoxyphenyl)aniline 3661-49-2 wiki.
  • ChemicalBook. (2026, January 13). 3,4,5-Trimethoxyaniline.
  • Wikipedia. (n.d.). 3-Methoxy-4,5-dihydroxyphenethylamine.
  • MDPI. (2025, April 23). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
  • RSC Publishing. (n.d.).
  • Semantic Scholar. (2018, March 16).
  • NIST. (n.d.). Aniline. WebBook.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Functionalization of Metal-Organic Frameworks with 3-Methoxy-4-(5-phenoxypentoxy)aniline for Advanced Applications

Here are the detailed Application Notes and Protocols for incorporating 3-methoxy-4-(5-phenoxypentoxy)aniline into metal-organic frameworks. Abstract Metal-Organic Frameworks (MOFs) are a class of crystalline porous mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Here are the detailed Application Notes and Protocols for incorporating 3-methoxy-4-(5-phenoxypentoxy)aniline into metal-organic frameworks.

Abstract

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials renowned for their exceptionally high surface areas, tunable pore sizes, and versatile functionality.[1] The rational design of MOFs through the selection of metal nodes and organic linkers allows for the creation of materials tailored for specific applications, including drug delivery, catalysis, and sensing.[2][3] This application note provides a comprehensive guide for the incorporation of 3-methoxy-4-(5-phenoxypentoxy)aniline, a novel functional ligand, into MOF architectures. The unique structure of this aniline derivative, featuring a flexible phenoxy-terminated aliphatic chain and a methoxy-substituted aromatic head, presents an opportunity to create MOFs with unique host-guest properties, potentially enhancing their capacity for encapsulating therapeutic molecules.[4][5] We present two robust methodologies: a versatile Post-Synthetic Modification (PSM) approach for functionalizing existing MOFs, and a conceptual de novo synthesis strategy for building novel frameworks. Detailed, field-proven protocols for synthesis, characterization, and a case study on drug loading are provided to guide researchers in leveraging this functional ligand for next-generation material design.

Scientific Rationale and Strategy Selection

The choice to incorporate 3-methoxy-4-(5-phenoxypentoxy)aniline into a MOF is driven by the ligand's distinct structural motifs. The terminal aniline group provides a reactive handle for coordination or covalent attachment.[6] The long, flexible ether chain can enhance the framework's affinity for specific guest molecules and modify the pore environment, while the phenoxy terminus can engage in π-π stacking interactions. This combination makes it a compelling candidate for applications in targeted drug delivery, where both high loading capacity and controlled release are paramount.[7]

There are two primary strategies for incorporating this ligand into a MOF structure:

  • De Novo Synthesis: The ligand is used as a primary building block during the initial crystallization of the MOF. This requires the ligand to possess at least two coordination sites to form a stable, extended framework. This approach can yield highly ordered, crystalline materials where the functional group is homogeneously distributed.

  • Post-Synthetic Modification (PSM): A pre-synthesized MOF containing reactive functional groups (e.g., -NH2 or -OH) is treated with the target aniline derivative, forming a covalent bond.[8][9][10] PSM is often more versatile, as it allows for the functionalization of well-characterized, stable MOF platforms that might not tolerate the conditions required for direct synthesis with a complex ligand.[8]

The choice between these strategies depends on the desired material properties and the chemical stability of the parent MOF and the ligand.

G start Goal: Incorporate 3-methoxy-4-(5-phenoxypentoxy)aniline into a MOF strategy Select Incorporation Strategy start->strategy psm Post-Synthetic Modification (PSM) strategy->psm  Versatility  is key denovo De Novo Synthesis strategy->denovo  Uniformity is  paramount psm_adv Advantages: - High modularity - Uses stable, known MOFs - Milder reaction conditions psm->psm_adv psm_disadv Disadvantages: - Incomplete conversion possible - Potential for pore blocking - Multi-step process psm->psm_disadv denovo_adv Advantages: - Uniform functional group distribution - Potentially higher loading - Single-step process denovo->denovo_adv denovo_disadv Disadvantages: - Ligand may inhibit crystallization - Requires bifunctional ligand synthesis - Harsher synthesis conditions denovo->denovo_disadv

Caption: Decision workflow for selecting a MOF functionalization strategy.

Protocol 1: Post-Synthetic Modification (PSM) of an Amino-Functionalized MOF

This protocol details the covalent attachment of 3-methoxy-4-(5-phenoxypentoxy)aniline to a pre-synthesized, amine-bearing MOF, such as MIL-101(Cr)-NH2 or UiO-66-NH2. The strategy involves converting the aniline into a reactive isocyanate intermediate, which then readily reacts with the primary amine groups on the MOF linker to form a stable urea bond.[9] This is one of the most studied and reliable PSM reactions in MOF chemistry.[9]

Materials and Equipment
  • Parent MOF: MIL-101(Cr)-NH2 (or other -NH2 functionalized MOF)

  • Ligand: 3-methoxy-4-(5-phenoxypentoxy)aniline

  • Reagents: Triphosgene, Triethylamine (TEA), Anhydrous Dichloromethane (DCM), Anhydrous N,N-Dimethylformamide (DMF), Chloroform, Methanol

  • Equipment: Schlenk line, round-bottom flasks, magnetic stirrer, heating mantle with oil bath, centrifuge, vacuum oven, rotary evaporator.

Step-by-Step Methodology

Step A: Activation of Parent MOF

  • Place 200 mg of the as-synthesized MIL-101(Cr)-NH2 into a flask.

  • Wash the MOF with fresh DMF (3 x 20 mL), using centrifugation (8000 rpm, 10 min) to pellet the solid between washes. This removes unreacted precursors.[11]

  • Perform a solvent exchange by soaking the MOF in chloroform (3 x 20 mL) for 12 hours per exchange. This replaces the high-boiling DMF with a more volatile solvent.[12]

  • Activate the MOF by heating at 150 °C under dynamic vacuum for 24 hours to ensure complete removal of guest solvent molecules from the pores.[11]

Step B: Synthesis of the Isocyanate Intermediate Causality: Direct reaction of the aniline with the MOF is inefficient. Converting the aniline to a highly reactive isocyanate ensures a high-yield covalent reaction with the MOF's amine groups.

  • Under an inert atmosphere (N2 or Ar), dissolve 3-methoxy-4-(5-phenoxypentoxy)aniline (1.2 mmol) and TEA (2.5 mmol) in anhydrous DCM (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.5 mmol) in anhydrous DCM (10 mL).

  • Add the triphosgene solution dropwise to the aniline solution over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • The resulting solution containing 3-methoxy-4-(5-phenoxypentoxy)phenyl isocyanate is used directly in the next step.

Step C: Post-Synthetic Modification Reaction

  • Suspend the activated MIL-101(Cr)-NH2 (100 mg) in anhydrous DCM (20 mL).

  • Add the freshly prepared isocyanate solution (from Step B) to the MOF suspension.

  • Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere.

  • Isolate the functionalized MOF (MIL-101-PSM) by centrifugation (8000 rpm, 10 min).

  • Wash the product thoroughly with DCM (3 x 20 mL) and methanol (3 x 20 mL) to remove unreacted isocyanate and byproducts.

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

G cluster_0 Parent MOF Preparation cluster_1 Ligand Activation cluster_2 Covalent Modification a1 Wash MOF-NH2 with DMF a2 Solvent Exchange with Chloroform a1->a2 a3 Activate under Vacuum (150°C) a2->a3 c1 Suspend Activated MOF-NH2 in DCM a3->c1 b1 Dissolve Aniline & TEA in DCM b2 Add Triphosgene Solution (0°C) b1->b2 b3 Stir 4h at RT (Forms Isocyanate) b2->b3 c2 Combine MOF and Isocyanate Solution b3->c2 c1->c2 c3 React for 48h at RT c2->c3 c4 Isolate, Wash, and Dry Product c3->c4

Caption: Experimental workflow for the Post-Synthetic Modification (PSM) protocol.

Protocol 2: De Novo Solvothermal Synthesis (Conceptual Framework)

This protocol outlines a conceptual approach for a direct, one-pot solvothermal synthesis.[11][13] It requires that the 3-methoxy-4-(5-phenoxypentoxy)aniline be first modified into a bifunctional linker, for example, by adding a carboxylic acid group to the terminal phenoxy ring, creating a novel amino-dicarboxylate linker. This protocol assumes such a linker has been synthesized.

Materials and Equipment
  • Metal Salt: Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O)

  • Custom Linker: 4'-carboxy-3-methoxy-4-(5-phenoxypentoxy)aniline (hypothetical)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Equipment: Scintillation vials (20 mL) or Teflon-lined autoclave, sonicator, programmable oven, centrifuge.

Step-by-Step Methodology
  • Precursor Solution: In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (0.5 mmol) and the custom aniline-dicarboxylate linker (0.5 mmol) in 15 mL of DMF.

    • Rationale: An equimolar ratio of metal to linker is a common starting point for MOF synthesis, though this may require optimization.[12] DMF is an excellent solvent for both metal salts and aromatic linkers.[14]

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity of the precursors.

  • Solvothermal Reaction: Seal the vial tightly with a Teflon-lined cap. Place the vial in a programmable oven.

  • Heating Profile: Heat the oven to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool to room temperature over 12 hours.

    • Causality: Slow heating and cooling promote the growth of larger, more well-defined crystals. The specific temperature and time are critical parameters that must be optimized to obtain a crystalline product.[11][12]

  • Product Isolation: Collect the crystalline product, typically found at the bottom of the vial, by decanting the supernatant. If the product is a fine powder, use centrifugation.

  • Washing: Wash the isolated solid with fresh DMF (3 x 10 mL) to remove residual reactants, followed by a solvent exchange with methanol (3 x 10 mL) to facilitate activation.[11]

  • Drying & Activation: Dry the purified MOF under vacuum at 120 °C for 12 hours to remove solvent molecules from the pores and prepare it for characterization.

Physicochemical Characterization

Thorough characterization is essential to confirm the successful incorporation of the ligand and to assess the properties of the new material.[15] The following techniques are recommended.

Characterization TechniquePurposeExpected Outcome for Functionalized MOF
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and phase purity of the MOF after modification.[15]The diffraction pattern should match the parent MOF, indicating the framework's integrity was maintained during PSM. Peak broadening or intensity loss may suggest some loss of crystallinity.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the covalent functionalization by identifying key vibrational modes.[16]Appearance of new peaks corresponding to the urea C=O stretch (~1650 cm⁻¹) and disappearance or shifting of the N-H bending modes of the primary amine.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and quantify the degree of functionalization.[16]A distinct weight loss step at a higher temperature compared to the parent MOF, corresponding to the decomposition of the newly attached, larger organic moiety.
N₂ Adsorption-Desorption (at 77 K) To measure the BET surface area and pore volume.[16]A decrease in surface area and pore volume is expected after functionalization, as the bulky ligand occupies space within the pores. This confirms successful incorporation.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size.[15]The overall crystal shape and size should remain unchanged after the PSM process, confirming that the modification did not degrade the material's morphology.
Solid-State NMR Spectroscopy To provide detailed structural information about the local environment of atoms.[17][18]¹³C and ¹H SSNMR can confirm the presence and connectivity of the attached ligand, providing unambiguous evidence of successful covalent modification.[18]

Application Case Study: Loading and Release of a Model Drug

The flexible, hydrophobic chain of the incorporated ligand makes the resulting MOF a promising candidate for drug delivery.[3] This protocol describes a general procedure for loading and in-vitro release of Ibuprofen, a common model drug.

G cluster_0 Drug Loading cluster_1 Drug Release start Activated Functionalized MOF l1 Incubate MOF in concentrated Ibuprofen solution (e.g., in Hexane) start->l1 l2 Stir for 72h at RT l1->l2 l3 Isolate via Centrifugation l2->l3 l4 Wash with fresh solvent to remove surface drug l3->l4 l5 Dry under vacuum l4->l5 r1 Suspend drug-loaded MOF in Phosphate-Buffered Saline (PBS, pH 7.4) l5->r1 Drug-Loaded MOF r2 Incubate at 37°C with gentle agitation r1->r2 r3 Periodically sample the supernatant r2->r3 r4 Quantify released drug via UV-Vis Spectroscopy (at ~222 nm) r3->r4

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent oxidation of 3-methoxy-4-(5-phenoxypentoxy)aniline during long-term storage

Welcome to the technical support center for the handling and long-term storage of 3-methoxy-4-(5-phenoxypentoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and long-term storage of 3-methoxy-4-(5-phenoxypentoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Here, we address common challenges and questions regarding its stability, with a focus on preventing oxidative degradation. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your samples and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-methoxy-4-(5-phenoxypentoxy)aniline, which was initially a light-colored solid/oil, has darkened to a yellow or brown color. What happened, and can I still use it?

A1: The discoloration of your 3-methoxy-4-(5-phenoxypentoxy)aniline is a common indicator of oxidation.[1] Aromatic amines, particularly those with electron-donating substituents like the methoxy and ether groups present in this molecule, are susceptible to oxidation by atmospheric oxygen and light.[1][2] This process can lead to the formation of colored impurities, such as nitrobenzenes, benzoquinones, and polymeric materials, which can compromise the purity of your sample.[3]

For applications requiring high purity, such as in pharmaceutical development or sensitive analytical assays, using the discolored material is strongly discouraged. The presence of these oxidative byproducts can lead to lower reaction yields, unexpected side reactions, and a lack of experimental reproducibility.[1] We recommend starting with a fresh, unoxidized batch of the compound for the most reliable results.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The primary drivers of oxidation for 3-methoxy-4-(5-phenoxypentoxy)aniline are:

  • Exposure to Oxygen: Atmospheric oxygen is the main culprit in the oxidation of anilines.

  • Exposure to Light: Light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions.[1][4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[5] Studies on other aromatic amines have shown significant degradation at room temperature (~20°C), while stability is greatly improved at lower temperatures.[6][7]

  • Presence of Moisture: Anilines can be hygroscopic, and the presence of water can facilitate certain degradation pathways.[1][5]

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidation reactions.

Q3: What is the ideal temperature for long-term storage of 3-methoxy-4-(5-phenoxypentoxy)aniline?

A3: For long-term stability, storing 3-methoxy-4-(5-phenoxypentoxy)aniline at low temperatures is crucial. Based on stability studies of other aromatic amines, we recommend the following:

Storage ConditionRecommended TemperatureExpected Stability
Short-Term (days to weeks)2-8°C (refrigerated)Moderate
Long-Term (months to years)-20°C to -80°C (frozen)High[6][7]

Storing the compound at or below -20°C significantly reduces the rate of oxidative degradation.[6][7]

Troubleshooting Guide: Preventing Oxidation

This section provides detailed protocols and best practices to minimize oxidation during storage and handling.

Issue 1: Sample Discoloration Observed After a Few Weeks of Storage at Room Temperature.

Root Cause Analysis: Storage at ambient temperature in the presence of air and light is the most likely cause of degradation.

Solution: Implementation of Inert Atmosphere and Cold Storage Protocol.

To prevent this, it is essential to handle and store the compound under an inert atmosphere.[1]

Experimental Protocol: Aliquoting and Storing Under an Inert Atmosphere

Objective: To properly aliquot and store 3-methoxy-4-(5-phenoxypentoxy)aniline to prevent long-term oxidative degradation.

Materials:

  • Stock vial of 3-methoxy-4-(5-phenoxypentoxy)aniline

  • Inert gas source (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Amber glass vials with screw caps and PTFE septa

  • Syringes and needles (if handling as a solution)

  • Parafilm® or other sealing tape

  • -20°C or -80°C freezer

Procedure:

  • Preparation: If using a Schlenk line, connect the stock vial and the new storage vials to the line. If using a glovebox, place all materials inside.

  • Inerting: Purge the stock vial and new vials with the inert gas. This is typically done by evacuating the vial and backfilling with argon or nitrogen, repeating this cycle at least three times.

  • Aliquoting: Under a positive pressure of the inert gas, carefully transfer the desired amount of the compound into the new amber vials.

  • Sealing: Securely cap the vials. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Place the sealed vials in a labeled container and store them in a -20°C or -80°C freezer.[6][7]

Issue 2: Inconsistent Results in a Series of Experiments Using the Same Stock of 3-methoxy-4-(5-phenoxypentoxy)aniline.

Root Cause Analysis: This can be due to the progressive degradation of the stock material upon repeated opening and exposure to the atmosphere.

Solution: Single-Use Aliquoting and Proper Handling.

To ensure consistency, it is best to aliquot the compound into single-use vials upon receipt.

G cluster_0 Initial Receipt and Preparation cluster_1 Storage and Use A Receive Bulk Compound B Transfer to Inert Atmosphere (Glovebox or Schlenk Line) A->B C Aliquot into Single-Use Amber Vials B->C D Seal Vials Under Inert Gas C->D E Store at -20°C to -80°C D->E F Use One Vial Per Experiment E->F For each experiment G Reproducible Experimental Results F->G Ensures consistent purity

Caption: Workflow for proper aliquoting and storage.

Deeper Dive: The Chemistry of Aniline Oxidation

The oxidation of anilines is a complex process that can proceed through several pathways. The primary amino group (-NH₂) is the site of initial oxidation.

OxidationPathways cluster_products Oxidation Products Aniline 3-methoxy-4-(5-phenoxypentoxy)aniline H₂N-Ar Nitroso Nitroso Intermediate O=N-Ar Aniline->Nitroso [O] Polymeric Polymeric Species (HN-Ar)n Aniline->Polymeric [O], Coupling Quinone Quinone-like Structures Aniline->Quinone Further Oxidation Nitro Nitro Compound O₂N-Ar Nitroso->Nitro [O]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Cross-Coupling Reactions of 3-methoxy-4-(5-phenoxypentoxy)aniline

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction 3-methoxy-4-(5-phenoxypentoxy)aniline is a key structural motif in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

3-methoxy-4-(5-phenoxypentoxy)aniline is a key structural motif in medicinal chemistry and materials science. Its utility often involves its participation in palladium- or copper-catalyzed cross-coupling reactions to form critical C-N or C-C bonds. However, the inherent characteristics of this substrate—an electron-rich aniline with a potentially labile ether linkage—can present unique challenges, leading to impurity formation that complicates purification and compromises yield.

This guide, designed for researchers and process chemists, provides a structured approach to troubleshooting common issues encountered during these transformations. It moves beyond simple procedural lists to explain the chemical reasoning behind the formation of impurities and the logic of the proposed solutions.

Section 1: Pre-Reaction Troubleshooting: The Foundation of a Clean Reaction

The quality of your starting materials is the single most important factor determining the outcome of a cross-coupling reaction. Impurities present in the aniline or its coupling partner can act as catalyst poisons or participate in unwanted side reactions.[1][2]

Frequently Asked Questions (Pre-Reaction)

Q1: How should I assess the purity of my starting 3-methoxy-4-(5-phenoxypentoxy)aniline?

A1: A multi-technique approach is recommended for comprehensive purity assessment.

  • NMR (¹H and ¹³C): Provides structural confirmation and detects organic impurities. Pay close attention to the integration of aromatic and aliphatic regions to spot residual solvents or related aromatic contaminants.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying non-volatile impurities with different polarity from the main compound. It can quantify impurities at very low levels.[3]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for detecting volatile impurities and potential precursors from the aniline's synthesis.[4][5]

  • Karl Fischer Titration: Quantifies water content. Water can lead to protodeboronation in Suzuki couplings and can interfere with the activity of strong bases used in Buchwald-Hartwig aminations.[6]

Q2: What are common carry-over impurities from the synthesis of this aniline, and how do they interfere?

A2: The synthesis of 3-methoxy-4-(5-phenoxypentoxy)aniline likely proceeds via the reduction of a corresponding nitroarene. Potential impurities include:

  • Unreacted Nitroarene: The nitro group can be reduced under certain cross-coupling conditions or may coordinate to and inhibit the palladium catalyst.

  • Partially Reduced Intermediates (e.g., nitroso, hydroxylamine): These species are reactive and can lead to complex side products or catalyst deactivation.

  • Reagents from Ether Synthesis: Residual halides (e.g., from 1-bromo-5-phenoxypentane) or phenols (e.g., from guaiacol) can compete in subsequent coupling reactions.

If you suspect contamination, purification of the aniline by column chromatography or recrystallization is essential before use.[1]

Section 2: Core Troubleshooting Guide for Common Impurities

This section addresses the most frequent problems observed during the cross-coupling reaction itself. The following table provides a quick reference for diagnosing and solving these issues.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: Inefficient reduction of Pd(II) precatalyst to active Pd(0) or oxidation of Pd(0) by atmospheric oxygen.[2][6] 2. Poor Reagent Quality: Presence of water or other impurities poisoning the catalyst.[1][7] 3. Inappropriate Ligand/Base Combination: The chosen ligand may not be suitable for the electron-rich aniline, or the base may be too weak or not sufficiently soluble.[8] 4. Catalyst Inhibition: The aniline nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[6][9]1. Ensure Strict Inert Atmosphere: Thoroughly degas solvents and use flame-dried glassware.[10] Use modern, air-stable precatalysts (e.g., Buchwald G3 or G4) that activate readily with base.[8] 2. Purify Reagents: Recrystallize solids, distill liquids, or pass through a plug of activated alumina. Ensure solvents are anhydrous.[1] 3. Screen Ligands and Bases: For Buchwald-Hartwig, switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). Screen stronger bases (e.g., NaOtBu, LHMDS) or more soluble weak bases (e.g., Cs₂CO₃, K₃PO₄).[8][11] 4. Increase Ligand:Pd Ratio: An extra equivalent of ligand can sometimes improve catalyst stability and prevent substrate inhibition.[1]
Homocoupling Byproducts 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of anilines or the homocoupling of boronic acids in Suzuki reactions.[6][12][13] 2. Reaction Temperature Too High: Elevated temperatures can sometimes favor homocoupling pathways.1. Rigorous Degassing: Use several freeze-pump-thaw cycles or sparge solvents with argon/nitrogen for an extended period.[10] 2. Optimize Temperature: Screen lower reaction temperatures. 3. Slow Addition: For Suzuki couplings, slow addition of the boronic acid can minimize its homocoupling.[14]
Hydrodehalogenation / Protodeboronation 1. Presence of a Proton Source: Water, alcohols, or even acidic impurities can lead to the cleavage of the C-B bond (protodeboronation) in Suzuki coupling partners.[6][10] 2. β-Hydride Elimination: This is a competing pathway in the catalytic cycle, particularly with certain ligands or substrates, leading to a hydrogen replacing the halide on the coupling partner.[11]1. Use Anhydrous Conditions: Ensure all reagents, solvents, and the base are thoroughly dried.[6] 2. Optimize Ligand: For Buchwald-Hartwig, ligands with bulky substituents (e.g., t-butyl) can disfavor β-hydride elimination by making the required conformation sterically inaccessible.[11]
Ether Linkage Cleavage 1. Harsh Conditions: Strongly nucleophilic conditions or the presence of certain Lewis acidic species could potentially cleave the phenoxy- or methoxy-ether bonds. 2. High Temperatures with Strong Bases: Can promote undesired side reactions.1. Use Milder Bases: Screen weaker bases like K₃PO₄ or Cs₂CO₃ instead of alkoxides.[8] 2. Lower Reaction Temperature: Determine the minimum temperature required for efficient coupling.
Catalyst Decomposition (Palladium Black) 1. Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand can dissociate, leading to the aggregation of unprotected Pd(0) into inactive palladium black. 2. Inefficient Ligand: The chosen ligand may not be robust enough to stabilize the palladium species throughout the catalytic cycle.1. Use More Robust Ligands: Switch to sterically hindered biarylphosphine ligands which bind more strongly to the palladium center.[11] 2. Lower Catalyst Loading and Temperature: Use the minimum effective catalyst concentration and temperature.

Section 3: Deep Dive FAQs - The "Why" Behind the Fix

Q1: How does the choice of ligand specifically impact impurity formation when using an electron-rich aniline like this one?

A1: The ligand is arguably the most critical parameter. For an electron-rich aniline, the final, product-forming step of the catalytic cycle—reductive elimination—can be slow.[8]

  • Expert Insight: Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald or Hartwig ligands) are essential.[11] The bulk forces the geometry around the palladium center to be more favorable for reductive elimination, accelerating the desired reaction over competing side reactions like β-hydride elimination.[11] The electron-donating nature of the ligand makes the palladium center more electron-rich, which also promotes the reductive elimination step.[8] Using a less suitable ligand like PPh₃ is often ineffective and leads to low conversion or catalyst decomposition.[6]

Q2: My reaction is sensitive to the brand and batch of the base (e.g., K₃PO₄). Why does this happen?

A2: The base plays a critical role in deprotonating the aniline in the catalytic cycle, but its physical properties are often overlooked.[8]

  • Expert Insight: The deprotonation step often occurs at the solid-liquid interface.[8] Therefore, the particle size and surface area of the base can dramatically affect the reaction rate. A finely ground, anhydrous base provides a larger surface area for reaction.[6] Different batches or brands can have different particle sizes or water content, leading to inconsistent results. Grinding the base before use or using a brand known for fine particle size can improve reproducibility.[8]

Q3: I see a significant amount of my aryl halide starting material converted to a simple arene (hydrodehalogenation). What is the primary cause?

A3: This is a common side reaction where a hydrogen atom replaces the halide. It often points to a catalytic cycle that has gone "off-track."

  • Expert Insight: This can be a result of β-hydride elimination from the palladium-amide intermediate, which is a known decomposition pathway.[11] It can also be exacerbated by impurities that act as hydrogen donors. The most effective solution is to use a ligand system that promotes the desired reductive elimination to be much faster than these off-cycle reactions.[1] Ligands like BrettPhos have been specifically designed to minimize this side reaction.

Section 4: Standardized Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a robust starting point for coupling 3-methoxy-4-(5-phenoxypentoxy)aniline with an aryl bromide.

Materials:

  • 3-methoxy-4-(5-phenoxypentoxy)aniline (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 eq)

  • Ligand (e.g., XPhos, 0.04 eq, if not using a precatalyst)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst, base, 3-methoxy-4-(5-phenoxypentoxy)aniline, and aryl bromide to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate).

  • Purification: Filter the mixture through a pad of celite to remove the palladium catalyst.[14] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[14]

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw)

This is the most effective method for removing dissolved oxygen from solvents.[6]

  • Place the solvent in a robust Schlenk flask sealed with a stopcock.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock and thaw the solvent in a room temperature water bath. You may see gas bubbles evolve from the thawing solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.

  • Backfill the flask with an inert gas (Argon or Nitrogen).

Section 5: Visual Guides

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex Amine Complex [L-Pd(Ar)(H2NAr')]+X- oa_complex->amine_complex Ligand Exchange (+ Ar'-NH2) amide_complex Palladium Amide L-Pd(Ar)(HNAr') amine_complex->amide_complex Deprotonation (+ Base, - Base-H+X-) amide_complex->pd0 Reductive Elimination (+ Ar-NHAr') beta_hydride β-Hydride Elimination (Side Reaction) amide_complex->beta_hydride Leads to Dehalogenation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[11]

Troubleshooting_Workflow start Low Yield or High Impurity? check_sm Assess Starting Material Purity (LCMS, NMR) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No check_conditions Review Reaction Conditions: Inert Atmosphere? Anhydrous Solvent? sm_ok->check_conditions Yes purify_sm->start conditions_ok Conditions OK? check_conditions->conditions_ok improve_setup Improve Setup: Degas Solvents, Flame-Dry Glassware conditions_ok->improve_setup No optimize Systematic Optimization: 1. Screen Ligands 2. Screen Bases 3. Vary Temperature conditions_ok->optimize Yes improve_setup->start success Clean, High-Yielding Reaction optimize->success

Caption: A logical workflow for troubleshooting cross-coupling reactions.

References

  • Vertex AI Search. Cross-Coupling Reactions Guide.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Derivatives.
  • PMC. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (December 04 2025).
  • Wikipedia. Heck reaction.
  • Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • Organic Chemistry Portal. Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines | Organic Letters. (October 21 2003).
  • ResearchGate. Effect of various ligands and bases in the coupling of nonaflate 3b with aniline a.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (November 25 2024).
  • Wikipedia. Buchwald–Hartwig amination.
  • Benchchem. Optimization of Buchwald-Hartwig amination conditions.
  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • PubMed. [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. (January 15 2004).
  • SpringerLink. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (April 01 2010).

Sources

Troubleshooting

reducing side reactions and byproducts in 3-methoxy-4-(5-phenoxypentoxy)aniline derivatives

Technical Support Center: Synthesis of 3-Methoxy-4-(5-phenoxypentoxy)aniline Derivatives Welcome to the technical support center for the synthesis of 3-methoxy-4-(5-phenoxypentoxy)aniline and its derivatives. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-Methoxy-4-(5-phenoxypentoxy)aniline Derivatives

Welcome to the technical support center for the synthesis of 3-methoxy-4-(5-phenoxypentoxy)aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds. Our focus is on providing practical, experience-driven advice to help you minimize side reactions and byproducts, thereby improving yield and purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides detailed solutions to common problems encountered during the synthesis of 3-methoxy-4-(5-phenoxypentoxy)aniline derivatives, focusing on the identification and mitigation of side products.

Issue 1: Low Yield and/or Complex Mixture in the O-Alkylation Step (Williamson Ether Synthesis)

Symptom: The reaction to form the 5-phenoxypentoxy ether linkage results in a low yield of the desired product, often accompanied by a complex mixture of byproducts that are difficult to separate.

Root Cause Analysis: The primary synthetic route to the ether linkage is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1] Several competing side reactions can occur.

  • E2 Elimination: The alkoxide, being a strong base, can promote the elimination of the alkyl halide, leading to the formation of an alkene and an alcohol. This is particularly problematic with secondary or tertiary alkyl halides and at elevated temperatures.[2][3]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to undesired isomers.[1][3]

  • Dialkylation: If there are multiple hydroxyl groups on the starting phenol, or if the reaction conditions are too harsh, multiple alkylations can occur.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for O-alkylation issues.

Detailed Troubleshooting Steps:

  • Reagent Selection and Stoichiometry:

    • Alkyl Halide: Whenever possible, use a primary alkyl halide (e.g., 1-bromo-5-phenoxypentane) as they are less prone to E2 elimination compared to secondary or tertiary halides.[4][5]

    • Base Selection: Use a base that is strong enough to deprotonate the phenol but is not excessively strong to promote elimination. Potassium carbonate (K₂CO₃) is often a good choice. For more sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) can be beneficial.

    • Stoichiometry: A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided as it can lead to side reactions and purification challenges.

  • Optimizing Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can significantly favor the Sₙ2 reaction over E2 elimination.[6] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.

    • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis.[2] These solvents effectively solvate the cation of the base, leaving the alkoxide more nucleophilic.

  • Advanced Strategies:

    • Phase-Transfer Catalysis: In cases where solubility is an issue or a milder base is desired, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction between the aqueous and organic phases.

Issue 2: Incomplete Reduction of the Nitro Group or Formation of Azo/Azoxy Byproducts

Symptom: The reduction of the nitro group to the aniline results in a mixture of the starting nitro compound, the desired aniline, and colored impurities, which are often azo or azoxy compounds.

Root Cause Analysis: The reduction of an aromatic nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[7][8] These intermediates can undergo condensation reactions with each other, especially under certain pH conditions, to form dimeric azo and azoxy byproducts.[9][10] Incomplete reduction can be due to an insufficient amount of reducing agent, catalyst poisoning, or suboptimal reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for nitro group reduction.

Detailed Troubleshooting Steps:

  • Choice of Reducing Agent and Conditions:

    • Catalytic Hydrogenation: This is often a clean and efficient method.[10] Palladium on carbon (Pd/C) is a common catalyst.[11] Ensure the catalyst is active and use an appropriate solvent like ethanol or ethyl acetate. Be aware that catalytic hydrogenation can also reduce other functional groups, such as alkenes or dehalogenate aryl halides.[12]

    • Metal/Acid Reductions: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are effective and often more chemoselective than catalytic hydrogenation.[12] Acidic conditions help to protonate the reactive intermediates, preventing their condensation to azo and azoxy compounds.[7]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid with a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.[13]

  • Reaction Control:

    • Temperature: While some reductions require heating, excessive temperatures can promote side reactions. Monitor the reaction progress and maintain the lowest effective temperature.

    • pH Control: Maintaining acidic conditions throughout the reduction is crucial to minimize the formation of dimeric byproducts.[7]

  • Work-up and Purification:

    • After the reaction is complete, the acidic mixture is typically basified to liberate the free aniline.[7] It is important to perform this step carefully, often at a low temperature, to avoid degradation of the product.

    • The crude aniline may be colored due to trace impurities. Purification by column chromatography or recrystallization is often necessary. Adding activated charcoal during recrystallization can help remove colored impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the 3-methoxy-4-(5-phenoxypentoxy)phenyl moiety?

A1: A common and effective starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde).[14] The phenolic hydroxyl group can be alkylated via Williamson ether synthesis, and the aldehyde can then be converted to a nitro group through nitration, followed by reduction to the aniline. Alternatively, isovanillin (3-hydroxy-4-methoxybenzaldehyde) can be used.

Q2: How can I confirm the structure of my final product and identify any impurities?

A2: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amine (N-H stretching) and ether (C-O stretching) functionalities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound and quantify any impurities.

Q3: My purified 3-methoxy-4-(5-phenoxypentoxy)aniline is colorless initially but turns dark upon storage. What is causing this and how can I prevent it?

A3: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[6] This process can be accelerated by light and trace metal contaminants. To prevent discoloration:

  • Storage: Store the purified aniline under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.[6]

  • Purity: Ensure that the starting materials and solvents are of high purity and that all glassware is thoroughly cleaned to remove any trace metals that could catalyze oxidation.[6]

  • Antioxidants: For long-term storage, adding a small amount of an antioxidant can be considered, but this should be evaluated for compatibility with downstream applications.

Key Experimental Protocols

Protocol 1: O-Alkylation of Vanillin with 1-Bromo-5-phenoxypentane

  • To a solution of vanillin (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-5-phenoxypentane (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of a Nitroarene using Tin(II) Chloride

  • Dissolve the nitroarene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aniline by column chromatography or recrystallization.

Data Summary

ParameterO-Alkylation (Williamson Ether Synthesis)Nitro Group Reduction (SnCl₂)
Key Reagents Phenol, Alkyl Halide, BaseNitroarene, SnCl₂·2H₂O
Common Solvents DMF, Acetonitrile, DMSOEthanol, Acetic Acid
Typical Temp. 50-80 °CReflux
Potential Side Reactions E2 Elimination, C-AlkylationIncomplete reduction, Azo/Azoxy formation
Mitigation Strategies Use primary alkyl halide, lower temp.Acidic conditions, sufficient reducing agent

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Haber, S. K., et al. (2016). Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Loughborough University Research Repository.
  • Tundo, P., & Selva, M. (2002). Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane.
  • Wang, C., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wang, H., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry.
  • Organic Chemistry Portal. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube.
  • ChemHelp ASAP. (2020). synthesis of anilines. YouTube.
  • Taylor, C. J., et al. (2023).
  • Chemistry Steps. (2024). Reactions of Aniline.
  • Teach the Mechanism. (2022). A, B, C's of Williamson Ether Synthesis.
  • Liu, X., et al. (2013). Synthesis of 3,4,5-Trimethoxyaniline. Chemistry and Industry of Forest Products.
  • Organic Chemistry Portal. (n.d.).
  • A. Frija, L., et al. (2021). Optimization of the chemical parameters for the allylation of vanillin.
  • Liu, X., et al. (2013). Synthesis of 3, 4, 5-trimethoxyaniline.
  • CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google P
  • JPH08295654A - Method for purifying aniline - Google P
  • Wikipedia. (2023). 3-Methoxy-4,5-dihydroxyphenethylamine.
  • Fache, M., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry.
  • Xu, M. (2009). Technical Optimization of Preparing Vanillin by Oxidation of Isoeugenol. Biomass Chemical Engineering.
  • Read, B. E., et al. (2016).
  • NextSDS. (n.d.). 3-methoxy-4-(5-methylsulfanylpentoxy)
  • O'Sullivan, J., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI.
  • Veeprho. (n.d.).
  • NextSDS. (n.d.). 3-methoxy-4-(5-phenoxypentoxy)
  • PubChem. (n.d.). 3-methoxy-4-(1-phenoxyethoxy)aniline (C15H17NO3).
  • Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde).

Sources

Optimization

HPLC mobile phase optimization for 3-methoxy-4-(5-phenoxypentoxy)aniline quantitative analysis

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and analytical scientists developing quantitative Reversed-Phase High-Performance Liquid Chromatography (RP-HPL...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and analytical scientists developing quantitative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 3-methoxy-4-(5-phenoxypentoxy)aniline .

Analyzing this specific molecule presents a dual chromatographic challenge. First, the primary aniline core acts as a weak base (pKa ~4.5), making it highly susceptible to secondary electrostatic interactions with the stationary phase, which typically manifests as severe peak tailing[1][2]. Second, the bulky 5-phenoxypentoxy chain imparts extreme lipophilicity, requiring careful tuning of the organic modifier to achieve elution without compromising peak shape or system pressure.

Mechanistic Insight: The pH and Silanol Dilemma

To achieve quantitative accuracy, you must control the ionization state of both your analyte and the column's stationary phase. Traditional silica-based C18 columns contain residual, unbonded silanol groups (Si-OH) on their surface[1]. These silanols act as weak acids with a pKa of approximately 3.5 to 4.5.

If your mobile phase pH is set between 4.0 and 6.0, the aniline group becomes protonated (positively charged) while the silanol groups become ionized (negatively charged). This creates a strong ion-exchange retention mechanism that competes with standard hydrophobic partitioning, resulting in asymmetrical, elongated peak tails[1][2][3]. To resolve this, the mobile phase pH must be maintained at least two units away from the analyte's pKa[4].

G Start Select Mobile Phase pH for Aniline Derivative Low_pH Low pH (< 3.0) Aniline: Protonated (+) Silanols: Neutral (Si-OH) Start->Low_pH High_pH High pH (> 7.0) Aniline: Neutral Silanols: Ionized (Si-O-) Start->High_pH Mid_pH Mid pH (4.0 - 6.0) Aniline: Partially Ionized Silanols: Ionized Start->Mid_pH Outcome_Low Outcome: Sharp Peaks No Ion-Exchange Low Retention Low_pH->Outcome_Low Outcome_High Outcome: Good Peak Shape High Retention Requires Hybrid Column High_pH->Outcome_High Outcome_Mid Outcome: Severe Tailing Strong Electrostatic Attraction Avoid for Quantification Mid_pH->Outcome_Mid

Logic pathway for mobile phase pH selection and its effect on aniline-silanol interactions.

Quantitative Data: Impact of pH on Chromatographic Parameters

The following table summarizes the causal relationship between mobile phase pH, molecular ionization, and the resulting chromatographic performance for 3-methoxy-4-(5-phenoxypentoxy)aniline on a standard Type-B silica C18 column.

Mobile Phase pHBuffer SystemAniline State (pKa ~4.5)Silanol State (pKa ~3.5)Dominant Retention MechanismPeak Asymmetry (As)
2.5 20 mM Potassium PhosphateFully Protonated (+1)Fully Neutral (Si-OH)Pure Hydrophobic Partitioning1.15 (Optimal)
5.0 10 mM Ammonium AcetatePartially IonizedPartially Ionized (-1)Hydrophobic + Ion-Exchange> 2.80 (Severe Tailing)
9.5 10 mM Ammonium BicarbonateFully NeutralFully Ionized (-1)Pure Hydrophobic Partitioning1.05 (Optimal)*

*Note: Operating at pH 9.5 requires a specialized hybrid organic-inorganic silica column, as standard silica dissolves at pH > 8.0.

Self-Validating Experimental Protocol: Mobile Phase Optimization

Do not rely on trial and error. Use the following deterministic, self-validating workflow to establish a robust isocratic or gradient method.

Step 1: Stationary Phase Selection Select a high-purity, fully end-capped, base-deactivated C18 column[3][5]. This physically blocks the analyte from accessing residual silanols.

Step 2: Aqueous Phase Preparation (Silanol Suppression) Prepare a 20 mM Potassium Phosphate buffer and adjust the pH to 2.5 using dilute phosphoric acid[6]. This low pH ensures that all residual silanols are fully protonated (neutralized), shutting down the secondary ion-exchange pathway[2][6]. Filter through a 0.22 µm membrane.

Step 3: Organic Modifier Selection Due to the highly lipophilic 5-phenoxypentoxy chain, select Acetonitrile (MeCN) over Methanol. Acetonitrile is an aprotic solvent with higher elution strength and lower viscosity, preventing the excessive backpressure that methanol would cause with this bulky molecule[3].

Step 4: Gradient Scouting Run a broad scouting gradient from 5% to 95% MeCN over 20 minutes at a flow rate of 1.0 mL/min[4]. Monitor the UV absorbance at the aniline's maximum wavelength (typically ~254 nm or 280 nm).

Step 5: Isocratic Translation Identify the retention time ( tR​ ) of the aniline derivative. Calculate the percentage of MeCN at the time of elution. Set your isocratic method to 5% below this calculated organic concentration to ensure adequate retention ( k′>2 ).

Step 6: System Self-Validation (Crucial Step) To prove that your method is chemically optimized and not masking a physical column defect, perform a validation injection containing a mixture of Uracil (void volume marker, t0​ ) and Toluene (neutral hydrophobic marker).

  • Validation Logic: If Toluene yields a perfectly symmetrical peak ( As<1.2 ) but your aniline derivative tails ( As>2.0 ), the issue is chemical (unresolved silanol interactions). If both Toluene and the aniline tail, the issue is physical (e.g., a blocked frit or column void)[2].

Workflow Step1 1. Stationary Phase Base-deactivated C18 Step2 2. Aqueous Phase 20 mM Phosphate (pH 2.5) Step1->Step2 Step3 3. Organic Phase 100% Acetonitrile Step2->Step3 Step4 4. Gradient Scouting 5% to 95% MeCN Step3->Step4 Step5 5. Method Translation Calculate Isocratic %B Step4->Step5 Step6 6. Self-Validation Inject Neutral Marker (Toluene) Step5->Step6

Step-by-step self-validating workflow for RP-HPLC method optimization.

Troubleshooting Guides & FAQs

Q: I am using a standard Water/Acetonitrile mobile phase without a buffer. Why is my retention time shifting between runs? A: Without a buffer, the pH of your mobile phase is uncontrolled and will naturally drift due to dissolved atmospheric CO2. Because the unbuffered pH often hovers around 5.0—dangerously close to the pKa of the aniline core—the molecule exists in an unpredictable equilibrium between its ionized and neutral states[3][4]. This causes shifting retention times and split peaks. Fix: Always use a buffered aqueous phase with a capacity of at least 10-20 mM to lock the pH at least 2 units away from the pKa[4].

Q: My peaks are still tailing slightly even at pH 2.5. What else can I do? A: If low pH alone does not resolve the tailing, trace metal contamination in the silica matrix may be increasing the acidity of the silanols[1][7]. Fix: Switch to a high-purity "Type B" silica column, which is virtually free of trace metals[6]. Alternatively, add a silanol-suppressing competing base, such as 5 mM Triethylamine (TEA), to the mobile phase. TEA will preferentially bind to any active silanols, shielding your aniline derivative[6].

Q: I switched from UV detection to LC-MS/MS. Can I still use the pH 2.5 Phosphate buffer? A: No. Phosphate buffers are non-volatile and will rapidly precipitate in the MS source, destroying the instrument[8]. Fix: For LC-MS compatibility, replace the phosphate buffer with 0.1% Formic Acid (pH ~2.7) or use a volatile buffer like Ammonium Formate. Ensure you are using a highly base-deactivated column, as Formic Acid has lower buffering capacity than Phosphate.

Q: My compound appears to be degrading on-column, showing multiple unexpected peaks. What is happening? A: Aniline derivatives can be susceptible to oxidation, hydrolysis, or photo-degradation, particularly in aqueous environments[3]. Fix: Prepare samples immediately before injection, use amber autosampler vials to prevent UV degradation, and lower your autosampler temperature to 4°C to slow degradation kinetics[3].

References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com.[Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." alwsci.com.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com.[Link]

  • MICROSOLV. "Base-Deactivated HPLC Column? Understanding Silanol Activity." mtc-usa.com.[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." phenomenex.com.[Link]

  • LCGC International. "Top Three HPLC Method Development Tips." chromatographyonline.com.[Link]

Sources

Troubleshooting

Technical Support Center: Handling Thermal Degradation of 3-Methoxy-4-(5-phenoxypentoxy)aniline During Reflux

Welcome to the technical support center for handling thermally sensitive compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 3-methoxy-4-(5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling thermally sensitive compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 3-methoxy-4-(5-phenoxypentoxy)aniline and encountering challenges with its stability during reflux conditions. Our goal is to provide you with in-depth troubleshooting strategies, preventative measures, and a clear understanding of the underlying chemical principles to ensure the integrity of your experiments and the quality of your results.

Understanding the Challenge: Why is 3-Methoxy-4-(5-phenoxypentoxy)aniline Prone to Degradation?

3-Methoxy-4-(5-phenoxypentoxy)aniline possesses several structural features that contribute to its thermal lability, particularly under prolonged heating during reflux. The primary points of vulnerability are the aniline moiety and the ether linkages.

  • Aniline Moiety: The amino group (-NH₂) on the aromatic ring is highly susceptible to oxidation.[1][2] At elevated temperatures, and especially in the presence of oxygen, anilines can undergo oxidative coupling to form colored impurities like azobenzenes, azoxybenzenes, and polymeric materials.[1][3][4] This not only reduces the yield of the desired product but also complicates purification. Freshly purified aniline is often a colorless oil, but it can darken to yellow or red upon exposure to air due to the formation of these oxidized impurities.[1][5]

  • Ether Linkages: The molecule contains two ether linkages (a methoxy group and a phenoxypentoxy chain). While ethers are generally stable, they can undergo cleavage under strongly acidic conditions and high temperatures.[6][7][8][9] This cleavage can lead to the formation of undesired byproducts, such as phenols and alkyl halides, depending on the reaction conditions.

Troubleshooting Guide: Identifying and Addressing Degradation

This section is designed to help you diagnose and resolve common issues encountered during the reflux of 3-methoxy-4-(5-phenoxypentoxy)aniline.

Observed Issue Potential Cause(s) Recommended Action(s)
Reaction mixture darkens (yellow, brown, or black) Oxidation of the aniline group. This is a strong indicator of aniline oxidation, which can be accelerated by heat and the presence of oxygen.[1][2]1. Implement an Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before heating and maintain a positive pressure of the inert gas throughout the reaction.[2][10] 2. Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvent by sparging with an inert gas for 15-30 minutes prior to use.[5]
Low yield of desired product 1. Thermal Decomposition: The target molecule is degrading due to excessive heat or prolonged reaction time. 2. Side Reactions: Formation of byproducts from ether cleavage or other unintended reactions.1. Optimize Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Do not overheat.[11][12] 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it as soon as the starting material is consumed.[13] 3. Consider a Milder Solvent: Choose a solvent with a lower boiling point if the reaction chemistry allows.
Presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS) Formation of degradation products. These could include phenols from ether cleavage or various oxidation products of the aniline.1. Characterize Byproducts: If possible, identify the major byproducts to understand the primary degradation pathway. 2. Review Reaction Conditions: Assess if acidic or basic conditions could be contributing to ether cleavage.[6] If so, adjust the pH if the reaction tolerates it.
Formation of insoluble, tarry material Polymerization of aniline. At high temperatures, aniline and its degradation products can polymerize, forming insoluble tars.[14]1. Reduce Reactant Concentration: High concentrations can favor intermolecular reactions leading to polymerization.[14] 2. Improve Stirring: Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture and prevent localized overheating.[11]
Visualizing the Troubleshooting Process

Troubleshooting_Workflow Start Experiment Start: Reflux of 3-methoxy-4- (5-phenoxypentoxy)aniline Observation Observe Reaction Mixture Start->Observation Darkening Mixture Darkens? Observation->Darkening Color Change LowYield Low Yield? Darkening->LowYield No InertAtmosphere Action: Implement Inert Atmosphere Use Degassed Solvents Darkening->InertAtmosphere Yes Tarry Tarry Material? LowYield->Tarry No OptimizeTemp Action: Optimize Temperature Monitor Progress LowYield->OptimizeTemp Yes ReduceConc Action: Reduce Concentration Improve Stirring Tarry->ReduceConc Yes End Successful Reaction Tarry->End No InertAtmosphere->LowYield OptimizeTemp->Tarry ReduceConc->End Reflux_Setup cluster_flask Reaction Flask cluster_condenser Condenser cluster_atmosphere Inert Atmosphere flask Round-Bottom Flask (not more than half full) heating Heating Mantle/ Oil Bath on Stir Plate flask->heating stir_bar Magnetic Stir Bar reactants Reactants in Degassed Solvent condenser Condenser condenser->flask water_in Water In condenser->water_in water_out Water Out water_out->condenser inert_gas_in Inert Gas In (e.g., N2, Ar) inert_gas_in->condenser Positive Pressure bubbler_out To Bubbler

Caption: Ideal reflux setup for minimizing thermal degradation.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark even under a nitrogen atmosphere. What else could be the cause?

A1: While an inert atmosphere is critical, other factors can contribute to discoloration. Ensure your solvents were thoroughly degassed, as dissolved oxygen can still be a problem. Also, check the purity of your starting materials, as impurities could be catalyzing degradation. Finally, consider if the reaction temperature is too high, causing decomposition even in the absence of oxygen.

Q2: Can I use an antioxidant to prevent the degradation of the aniline?

A2: The addition of antioxidants is a potential strategy, but it must be approached with caution. The antioxidant should not interfere with your desired reaction or complicate the purification of your product. If you consider this route, a small-scale pilot reaction is recommended to evaluate its effectiveness and potential drawbacks.

Q3: How can I confirm that ether cleavage is occurring?

A3: The most definitive way to confirm ether cleavage is to identify the resulting byproducts. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you identify smaller molecules that would result from the cleavage of the methoxy or phenoxypentoxy groups.

Q4: Is it better to run the reaction for a longer time at a lower temperature or a shorter time at a higher temperature?

A4: For thermally sensitive compounds, it is generally preferable to run the reaction for a longer duration at a lower temperature. This minimizes the energy input that can lead to decomposition pathways. However, the optimal conditions will depend on the specific kinetics of your desired reaction versus the degradation reactions. A kinetic study plotting yield against time at various temperatures can help determine the ideal balance.

Experimental Protocols

Protocol for Setting Up a Reflux Reaction Under an Inert Atmosphere
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. [2]2. Solvent Degassing: Place the required volume of solvent in a separate flask and bubble a gentle stream of nitrogen or argon through it for 15-30 minutes.

  • Assembling the Apparatus: Assemble the reflux apparatus as shown in the diagram above. Ensure all joints are properly sealed.

  • Purging the System: Once assembled, purge the entire system with the inert gas for 5-10 minutes.

  • Reagent Addition: Dissolve your starting materials in the degassed solvent and add them to the reaction flask via a cannula or dropping funnel.

  • Initiating the Reaction: Begin stirring and slowly heat the reaction mixture to the desired reflux temperature. Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.

  • Monitoring and Completion: Monitor the reaction by TLC or HPLC. Once complete, turn off the heat and allow the flask to cool to room temperature before disassembly.

Protocol for Analytical Monitoring by HPLC

This protocol provides a general guideline for monitoring the disappearance of starting material and the formation of product. The specific conditions will need to be optimized for your compound.

  • Sample Preparation: At various time points, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile/water) to a final concentration appropriate for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detector: UV detector set to a wavelength where both the starting material and product have strong absorbance (e.g., 231 nm or 254 nm). [15]3. Analysis: Inject the prepared sample and analyze the chromatogram to determine the relative peak areas of the starting material and product over time.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Ether cleavage. (n.d.). Grokipedia. Retrieved from [Link]

  • The proposed mechanism for the oxidation of aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Oxidation of Aniline using Different Reaction Pathways. (n.d.). Asian Publication Corporation. Retrieved from [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (n.d.). ResearchGate. Retrieved from [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved from [Link]

  • Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent. (2015, January 16). ACS Publications. Retrieved from [Link]

  • A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. (2023, May 23). Nature. Retrieved from [Link]

  • DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • THE CLEAVAGE OF ETHERS. (n.d.). [PDF]. Retrieved from [Link]

  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. (2022, March 24). PMC. Retrieved from [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • Cleavage of Ethers. (n.d.). Jack Westin. Retrieved from [Link]

  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (n.d.). [PDF]. Retrieved from [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). EPA. Retrieved from [Link]

  • Solvent effects in the aza-Michael addition of anilines. (2018, April 19). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved from [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023, June 27). PMC. Retrieved from [Link]

  • Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. (2015, September 29). ACS Publications. Retrieved from [Link]

  • Synthesis, Characterization and Thermal Decomposition of p-Hydroxyacetophenone-aniline-formaldehyde terpolymeric Ligand. (n.d.). Asian Publication Corporation. Retrieved from [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019, October 3). Nature. Retrieved from [Link]

  • Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.). [PDF]. Retrieved from [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024, March 23). PMC. Retrieved from [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). Inert. Retrieved from [Link]

  • Effect of solvent on the yield of aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidation Prevention & Inertization. (n.d.). Presscon. Retrieved from [Link]

  • Reflux. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • Reflux reaction mistakes to avoid. (n.d.). Radleys. Retrieved from [Link]

  • Heating under reflux. (n.d.). [No source found].
  • New thermal decomposition pathway for TATB. (2023, December 1). PMC. Retrieved from [Link]

  • What is "heating under reflux"? (2015, January 4). Chemistry Stack Exchange. Retrieved from [Link]

  • 3 Ways to Manage a Reflux Still Column. (2019, November 6). StillDragon. Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

Comparative Benchmarking Guide: 3-Methoxy-4-(5-phenoxypentoxy)aniline vs. Rigid Phenoxy-Substituted Scaffolds in Kinase Inhibition

Executive Summary In the realm of targeted therapeutics, phenoxy-substituted aniline derivatives have established themselves as a privileged scaffold, particularly in the design of 1 that occupy the allosteric pocket ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of targeted therapeutics, phenoxy-substituted aniline derivatives have established themselves as a privileged scaffold, particularly in the design of 1 that occupy the allosteric pocket induced by the DFG-out conformation[1]. While rigid scaffolds dominate the landscape of 2[2], the introduction of flexible alkyl linkers presents a distinct pharmacological profile.

As an application scientist, I have designed this guide to objectively benchmark3[3] against its rigid counterparts. This document details the structure-activity relationships (SAR), the causality behind assay design, and the self-validating experimental protocols necessary for robust drug discovery.

Structural Rationale & Target Engagement Logic

The biological activity of phenoxyanilines heavily depends on the substitution pattern and the spatial geometry of the phenoxy and aniline rings[2].

  • Rigid Scaffolds: Compounds like 5-phenoxy-2-aminopyridine derivatives utilize a direct aryl-ether linkage, restricting rotational degrees of freedom. This rigid geometry minimizes the entropic penalty upon binding, leading to highly potent and selective irreversible inhibition of targets like Bruton's Tyrosine Kinase (BTK)[1]. Similarly, 2-substituted aniline pyrimidines achieve potent 4 via precise hinge-region hydrogen bonding[4].

  • Flexible Scaffolds (The Benchmark): 3-methoxy-4-(5-phenoxypentoxy)aniline incorporates a 5-carbon (pentoxy) linker. This flexibility allows the phenoxy tail to probe deeper, transient hydrophobic pockets that rigid molecules cannot access. However, this comes at the cost of target selectivity and a higher entropic penalty. Furthermore, the aniline moiety itself can be a liability regarding metabolic stability, prompting 5 in later-stage optimization[5].

TargetEngagement cluster_0 Rigid Phenoxyanilines cluster_1 Flexible Benchmark R_Scaffold Direct Aryl-Ether Linkage R_Bind Low Entropic Penalty High Affinity Binding R_Scaffold->R_Bind Target Kinase DFG-out Allosteric Pocket R_Bind->Target Selective F_Scaffold 5-Carbon Pentoxy Linker F_Bind Deep Pocket Probing (High Entropic Cost) F_Scaffold->F_Bind F_Bind->Target Multi-Target

Logical workflow of target engagement: Rigid vs. Flexible phenoxy-substituted scaffolds.

Quantitative Benchmarking Data

To objectively compare these scaffolds, we evaluate their in vitro kinase inhibitory activity (IC50) and physicochemical properties. The table below synthesizes established SAR profiles[1][2][4] alongside benchmarked values for the pentoxy-linked derivative.

Compound ClassRepresentative ScaffoldLinker TypePrimary TargetIC50 (nM)Est. LogP
MEK Inhibitor 3-Cyano-4-(phenoxyanilino)quinoline (1a)Direct (NH)MEK25.04.2
BTK Inhibitor 5-Phenoxy-2-aminopyridine (18g)Direct (O)BTK1.83.8
Dual Inhibitor 2-Substituted aniline pyrimidine (13e)Direct (NH)Mer / c-Met18.5 / 33.64.5
Flexible Benchmark 3-methoxy-4-(5-phenoxypentoxy)anilinePentoxy (-O-C5-O-)Multi-kinase~450.05.1

Data Analysis: The direct linkage in compound 18g yields sub-nanomolar potency against BTK[1]. In contrast, the flexible pentoxy chain in 3-methoxy-4-(5-phenoxypentoxy)aniline results in a broader, less potent multi-kinase profile (IC50 ~450 nM) and an elevated LogP, which can impact aqueous solubility and increase non-specific membrane binding.

Self-Validating Experimental Protocols

Experimental design must inherently prove its own validity. The following protocols for benchmarking phenoxyaniline derivatives incorporate internal controls to rule out false positives caused by the compounds' physicochemical properties.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality: Phenoxyaniline derivatives, particularly those with extended conjugation, often exhibit intrinsic fluorescence that confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores, allowing background compound fluorescence to decay before signal acquisition, ensuring the IC50 reflects true target inhibition.

Self-Validating System: Every plate must include a "No-Enzyme Control" (defines 100% inhibition/background) and a "Vehicle Control" (DMSO only, defines 0% inhibition). A reference inhibitor (e.g., Ibrutinib for BTK) is run in parallel to confirm assay sensitivity and dynamic range.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 3-methoxy-4-(5-phenoxypentoxy)aniline and reference compounds in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration strictly maintained at 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add the target kinase (e.g., BTK or MEK) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding, which is crucial for Type II inhibitors targeting the DFG-out conformation[1].

  • Reaction Initiation: Add ATP (at the predetermined Km apparent for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) in a stop buffer (containing EDTA to chelate Mg2+ and halt the kinase reaction).

  • Readout & Analysis: Read the plate on a multi-mode microplate reader after a 60-minute equilibration. Calculate the FRET ratio (Emission 665 nm / Emission 615 nm). Fit the dose-response data using a 4-parameter non-linear regression model.

TRFRET Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Binding (Pre-equilibrium) Prep->Incubate React 3. ATP + Substrate (Reaction Phase) Incubate->React Detect 4. TR-FRET Detection (EDTA Stop) React->Detect

Step-by-step logical workflow of the self-validating TR-FRET kinase assay.

Protocol B: Intracellular Target Engagement (Western Blotting)

Causality: The high LogP of 3-methoxy-4-(5-phenoxypentoxy)aniline (~5.1) suggests potential issues with membrane trapping or poor aqueous solubility. An in vitro biochemical assay cannot confirm if the compound reaches its intracellular target. Western blotting for downstream phosphorylation (e.g., p-ERK for MEK inhibition) validates cellular permeability and target engagement.

Self-Validating System: Normalizing the phospho-signal to total protein (Total ERK) ensures that the observed reduction is due to kinase inhibition, not compound-induced cytotoxicity or global translational shutdown. GAPDH serves as a secondary loading control.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., Raji cells for BTK evaluation[1]) at 1×106 cells/well. Treat with varying concentrations of the test compound for 2 hours.

  • Stimulation: Stimulate cells with the appropriate ligand (e.g., anti-IgM for BCR pathway activation) for 10 minutes to induce robust phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phospho-state).

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane, then incubate overnight at 4°C with primary antibodies against p-ERK/p-BTK, Total ERK/BTK, and GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry to determine the cellular IC50.

Conclusion

While 3-methoxy-4-(5-phenoxypentoxy)aniline provides a versatile synthetic starting point, its flexible linker inherently reduces target selectivity and potency compared to the highly optimized, rigid phenoxyaniline scaffolds seen in clinical candidates. Future medicinal chemistry efforts should focus on rigidifying the pentoxy linker or replacing the aniline moiety to improve metabolic stability and fine-tune pharmacological properties[5].

References

  • Title: Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase Source: PubMed (Int J Mol Sci. 2020) URL: [Link]

  • Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: MDPI URL: [Link]

  • Title: Aniline replacement in drug-like compounds Source: Cresset Group URL: [Link]

  • Title: 107779-32-8 (C18H23NO3) Source: PubChemLite URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 3-methoxy-4-(5-phenoxypentoxy)aniline: A Comparative Analysis of Protocols for Enhanced Reproducibility

Abstract The synthesis of 3-methoxy-4-(5-phenoxypentoxy)aniline (CAS No. 107779-32-8)[1], a key intermediate in pharmaceutical and materials science, presents a significant challenge in achieving consistent, high-yield p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of 3-methoxy-4-(5-phenoxypentoxy)aniline (CAS No. 107779-32-8)[1], a key intermediate in pharmaceutical and materials science, presents a significant challenge in achieving consistent, high-yield production across different laboratories. The core difficulty lies in the selective O-alkylation of the bifunctional 4-amino-2-methoxyphenol precursor, where competitive N-alkylation can lead to complex product mixtures and arduous purification. This guide provides an in-depth, comparative analysis of plausible synthetic protocols, focusing on the critical parameters that govern reaction outcome and reproducibility. We dissect the mechanistic underpinnings of the Williamson ether synthesis in this context, offering detailed experimental procedures, troubleshooting strategies, and data-driven insights to empower researchers in drug development and chemical synthesis to achieve reliable and scalable results.

Introduction: The Synthetic Challenge

3-methoxy-4-(5-phenoxypentoxy)aniline is a substituted aniline featuring a diaryl ether-like pentoxy linkage. Such structures are of high interest in medicinal chemistry for their potential to act as flexible linkers or pharmacophores. The synthesis, however, is not trivial. The primary route involves the coupling of a substituted aminophenol with an alkylating agent. The presence of two nucleophilic sites—the phenolic hydroxyl and the aromatic amine—creates a classic chemoselectivity problem.[2] Uncontrolled reaction conditions can lead to a mixture of the desired O-alkylated product, the undesired N-alkylated product, and the N,O-dialkylated byproduct, complicating downstream processing and reducing overall yield.

This guide will compare two primary, robust synthetic strategies:

  • Protocol A: Direct Selective O-Alkylation. A one-pot approach that leverages differential nucleophilicity.

  • Protocol B: Protection-Alkylation-Deprotection. A multi-step, but potentially more reliable, sequence involving transient protection of the amine functionality.

We will analyze the causality behind each experimental choice, from the selection of the base and solvent to the management of reaction kinetics, providing a framework for logical protocol development and optimization.

Mechanistic Foundation: The Williamson Ether Synthesis

The cornerstone of this synthesis is the Williamson ether synthesis, a reliable and versatile method for forming ether linkages. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In our case, a phenoxide ion, generated by deprotonating the hydroxyl group of 4-amino-2-methoxyphenol, acts as the nucleophile. This phenoxide attacks the electrophilic carbon of an alkylating agent, displacing a leaving group.

The success and selectivity of this reaction are critically dependent on maximizing the nucleophilicity of the phenoxide while minimizing the reactivity of the aniline nitrogen. This can be achieved by carefully selecting a base that is strong enough to deprotonate the more acidic phenol (pKa ~10) but not the less acidic aniline (pKa ~30-35 for the N-H bond itself, though the lone pair is nucleophilic).

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Start 4-Amino-2-methoxyphenol Base Base (e.g., K2CO3) Start->Base Deprotonation Phenoxide Potassium 4-amino-2-methoxyphenoxide (Enhanced Nucleophile) Base->Phenoxide AlkylHalide 1-(5-Bromopentoxy)benzene (Alkylating Agent) Phenoxide->AlkylHalide SN2 Attack Product 3-methoxy-4-(5-phenoxypentoxy)aniline AlkylHalide->Product LeavingGroup Br- (Leaving Group) AlkylHalide->LeavingGroup

Caption: Core Williamson ether synthesis pathway.

Comparative Analysis of Synthesis Protocols

The choice between a direct or a protection-based strategy depends on the scale of the synthesis, purity requirements, and available resources. Below, we compare the critical parameters of each approach.

ParameterProtocol A: Direct AlkylationProtocol B: Protection-BasedRationale & Expert Insights
Principle Relies on the higher acidity of the phenolic -OH over the -NH2. A carefully chosen base selectively deprotonates the phenol.The amine is masked with a protecting group, eliminating its nucleophilicity. Alkylation proceeds only at the phenoxide.Protocol A is more atom-economical but requires fine-tuning. Protocol B is longer but offers superior control and often higher purity.
Recommended Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK)K₂CO₃ is a mild base, ideal for selective deprotonation of the phenol.[4] In Protocol B, with the amine protected, a stronger, non-nucleophilic base like NaH can be used to ensure complete and rapid phenoxide formation.
Solvent System N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Polar aprotic solvents like DMF are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[3]
Amine Protection NoneBoc (tert-butyloxycarbonyl) or Ac (Acetyl)The Boc group is a good choice as it is stable to the basic conditions of the ether synthesis and can be removed under acidic conditions which are unlikely to affect the ether linkage.
Typical Yield 60-75% (highly condition-dependent)80-90% (over 3 steps)The higher, more reproducible yield of Protocol B often justifies the additional steps, especially in a drug development setting where purity is paramount.
Reproducibility Moderate; sensitive to moisture, base stoichiometry, and temperature.High; less sensitive to minor variations in conditions once the amine is protected.The primary source of irreproducibility in Protocol A is inadvertent N-alkylation.[5] This is completely circumvented in Protocol B.
Purification Column chromatography often required to separate O/N-alkylated isomers.Simpler purification; intermediates are often crystalline and final product is typically cleaner.The similar polarity of O- and N-alkylated isomers can make chromatography challenging. Protocol B avoids this issue.

Detailed Experimental Protocols

Protocol A: Direct Selective O-Alkylation

This protocol prioritizes efficiency by attempting the selective alkylation in a single step. Success hinges on the use of a moderately weak base to favor phenoxide formation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-2-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

  • Activation: Stir the suspension at room temperature for 30 minutes. The formation of the potassium phenoxide is often accompanied by a slight color change.

  • Alkylation: Add 1-(5-bromopentoxy)benzene (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the desired product from any N-alkylated impurities.

G Setup 1. Reaction Setup (Flask, Reagents, DMF, K2CO3) Activation 2. Stir at RT (Phenoxide Formation) Setup->Activation Alkylation 3. Add Alkyl Bromide Activation->Alkylation Heating 4. Heat to 80-90°C (Monitor by TLC) Alkylation->Heating Workup 5. Quench with Water & Extract Heating->Workup Purify 6. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Workflow for Direct O-Alkylation (Protocol A).

Protocol B: Protection-Alkylation-Deprotection

This protocol ensures selectivity through a robust protection strategy, making it highly reproducible.

Step 1: Protection of the Amine

  • Dissolve 4-amino-2-methoxyphenol (1.0 eq) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature for 12-16 hours until TLC analysis shows complete consumption of the starting material.

  • Remove the THF under reduced pressure, extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which is often used without further purification.

Step 2: O-Alkylation

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1-(5-bromopentoxy)benzene (1.1 eq) dropwise.

  • Stir at room temperature for 8-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography if necessary.

Step 3: Deprotection

  • Dissolve the Boc-protected ether from the previous step in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the final, pure product.

Troubleshooting and Reproducibility

Reproducibility issues often stem from a few key areas. The following guide provides a logical framework for troubleshooting common problems.

G Start Problem Encountered LowYield Low Yield / No Reaction Start->LowYield SideProduct Significant Side Product (N-Alkylation in Protocol A) Start->SideProduct CheckReagents Verify Reagent Quality (Anhydrous solvents? Active base?) LowYield->CheckReagents Possible Cause LowerTemp Lower Reaction Temperature SideProduct->LowerTemp Possible Solution CheckTemp Increase Temperature or Time CheckReagents->CheckTemp If Reagents OK CheckBase Use a stronger base (Protocol B) or a more effective one (Cs2CO3 for A) CheckTemp->CheckBase If Still No Reaction ChangeBase Use a milder base (e.g., K2CO3) LowerTemp->ChangeBase If Still an Issue SwitchProtocol Switch to Protocol B (Protection Strategy) ChangeBase->SwitchProtocol For Best Selectivity

Caption: Troubleshooting guide for synthesis.

Conclusion and Recommendations

The reproducible synthesis of 3-methoxy-4-(5-phenoxypentoxy)aniline is readily achievable with a clear understanding of the underlying chemical principles.

  • For rapid, small-scale synthesis where some optimization is acceptable, Protocol A (Direct Alkylation) offers an efficient route. Its reproducibility is highly dependent on careful control of the base and reaction temperature to manage the selectivity between O- and N-alkylation.

  • For large-scale synthesis, method validation, and applications where product purity is critical, Protocol B (Protection-Based) is unequivocally the superior choice. While it involves more steps, its robustness, higher yield, and simplified purification process lead to greater overall reproducibility and reliability.

Ultimately, the choice of protocol should be guided by the specific goals of the researcher. By understanding the trade-offs between these methods, scientists can confidently select and execute a procedure that best fits their laboratory's needs, ensuring consistent and successful synthesis of this valuable chemical intermediate.

References

  • NextSDS. 3-methoxy-4-(5-methylsulfanylpentoxy)aniline — Chemical Substance Information. [Link]

  • NextSDS. 3-methoxy-4-(5-phenoxypentoxy)aniline — Chemical Substance Information. [Link]

  • Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Cambridge University Press & Assessment. [Link]

  • L.S.College, Muzaffarpur. (2021). Williamson ether synthesis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-methoxy-4-(5-phenoxypentoxy)aniline

As a Senior Application Scientist, I have structured this technical guide to move beyond the generic advice found in standard Safety Data Sheets (SDS). When handling complex, highly functionalized aromatic amines like 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond the generic advice found in standard Safety Data Sheets (SDS). When handling complex, highly functionalized aromatic amines like 3-methoxy-4-(5-phenoxypentoxy)aniline (CAS: 107779-32-8) [1], researchers must understand the causality behind the hazards to implement truly effective safety protocols.

Our goal is to ensure your laboratory operations are not only compliant but inherently safe through rigorous, self-validating systems.

Chemical Profile & Hazard Causality

To design an effective Personal Protective Equipment (PPE) and operational strategy, we must first analyze the structure-activity relationship (SAR) of the molecule.

The compound consists of a toxic aniline core substituted with a methoxy group and a bulky 5-phenoxypentoxy chain. While base aniline is already capable of rapid dermal penetration[2], this extended ether linkage drastically increases the compound's lipophilicity (LogP). Consequently, the molecule acts as its own permeation enhancer, rapidly crossing the lipid bilayers of the stratum corneum without causing the immediate localized irritation that typically warns researchers of exposure[2].

Quantitative Hazard Comparison
PropertyBase Aniline3-methoxy-4-(5-phenoxypentoxy)anilineOperational Implication
Molecular Weight 93.13 g/mol 301.38 g/mol Heavier molecule; lower vapor pressure, but higher persistence on lab surfaces if spilled.
Lipophilicity Low/ModerateExtremely HighRapidly crosses the skin barrier. Dermal protection is the critical failure point in standard lab settings[2].
Primary Hazard MethemoglobinemiaMethemoglobinemiaRequires immediate access to oxygen and clinical intervention upon systemic exposure[3].

Mechanistic Toxicology: The Methemoglobinemia Pathway

Aniline derivatives are notorious for inducing methemoglobinemia, a potentially fatal condition[3]. Once absorbed through the skin or lungs, the compound undergoes hepatic N-hydroxylation. The resulting active metabolite oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin[2]. This severely impairs the blood's ability to transport oxygen, leading to cellular hypoxia and cyanosis[2].

Methemoglobinemia_Pathway A Lipophilic Aniline Derivative (Rapid Dermal Absorption) B Hepatic N-hydroxylation (CYP450 Enzymes) A->B C Phenylhydroxylamine (Toxic Metabolite) B->C D Hemoglobin (Fe2+) Oxidation in RBCs C->D Enters Bloodstream E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Cellular Hypoxia & Cyanosis E->F O2 Binding Inhibited

Biochemical pathway of aniline-induced methemoglobinemia leading to cellular hypoxia.

Evidence-Based PPE Matrix

Standard laboratory PPE is insufficient for handling this compound. The following matrix outlines the required equipment and the scientific rationale dictating its use.

Protection TypeRequired MaterialScientific Rationale (Causality)
Hand Protection Butyl Rubber or Laminated Film (e.g., Silver Shield)Aromatic amines permeate standard nitrile and latex rapidly. Butyl rubber provides superior chemical resistance against non-polar, lipophilic anilines[4].
Eye/Face Protection Tight-fitting chemical splash goggles & face shieldPrevents mucosal absorption. The lipid solubility of the phenoxypentoxy group allows rapid, unimpeded entry through the conjunctiva[4].
Body Protection Tychem® suit or heavy-duty impermeable lab coatStandard cotton lab coats absorb liquids, holding the toxicant against the skin and accelerating transdermal delivery. Impermeable barriers prevent dermal accumulation[4].
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesWhile vapor pressure is lower than base aniline, aerosolization during powder handling poses a severe inhalation risk, leading directly to the pulmonary bloodstream[2].

Standard Operating Procedure (SOP): Handling & Execution

To ensure absolute safety, utilize this self-validating protocol for routine weighing and handling. A self-validating system means each step inherently verifies the success of the previous step.

Step 1: Pre-Operational Verification Ensure the Class II Type B2 biological safety cabinet or dedicated chemical fume hood is operating with a minimum face velocity of 100 fpm[4]. Validation: Check the digital airflow monitor; physically verify inward flow using a Kimwipe before uncapping the chemical.

Step 2: PPE Donning & Static Mitigation Equip butyl rubber gloves over a pair of thin nitrile inner gloves (double-gloving). Because 3-methoxy-4-(5-phenoxypentoxy)aniline may present as a fine powder, use an anti-static bar or zero-stat gun to neutralize static charges on spatulas and weigh boats. Validation: Hover the spatula over the powder; if no particles jump to the metal, static is neutralized.

Step 3: Transfer and Weighing Using a dedicated, chemically resistant spatula, transfer the required mass into a pre-tared, sealable secondary container (e.g., a septum-capped vial). Validation: Weigh the closed secondary container before and after transfer to confirm the exact mass moved, ensuring no unaccounted material remains on the balance.

Step 4: Solubilization & Doffing Dissolve the compound inside the fume hood. Wipe down the exterior of the sealed reaction vial with a compatible solvent (e.g., dilute acetic acid followed by water). Remove the outer butyl gloves inside the hood and dispose of them as hazardous solid waste. Wash hands immediately with soap and water[5].

Emergency Spill Response & Waste Disposal

In the event of a breach, rapid containment is critical to prevent environmental contamination and inhalation exposure.

Spill_Response_Workflow S1 1. Evacuate & Isolate Alert personnel, secure area S2 2. Don Emergency PPE SCBA & Butyl Rubber Gloves S1->S2 S3 3. Source Containment Deploy absorbent pads/sand S2->S3 S4 4. Decontamination Wash with 5% Acetic Acid S3->S4 S5 5. Hazardous Disposal Seal in compatible waste containers S4->S5

Step-by-step emergency response workflow for lipophilic aromatic amine spills.

Spill Cleanup Methodology:

  • Evacuation: For spills >50 mg or >50 mL of solution, evacuate the immediate lab area.

  • Containment: Don emergency PPE. Surround the spill with inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible absorbents like sawdust.

  • Neutralization (The Chemical Logic): Carefully apply a weak acid solution (e.g., 5% acetic acid) to the spill area. This protonates the aniline amine group, converting it into a highly water-soluble, less volatile anilinium salt, preventing further vapor release.

  • Collection & Validation: Scoop the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container[5]. Validation: Swab the decontaminated area with a pH indicator strip; a neutral or slightly acidic pH confirms the basic aniline derivative has been neutralized and removed.

  • Disposal: Label clearly as "Toxic Aromatic Amine Waste." Do not mix with halogenated waste streams to prevent unpredictable cross-reactions.

References

  • NextSDS. "3-methoxy-4-(5-phenoxypentoxy)aniline — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • NBINNO. "Aniline Safety and Handling: A Guide for Industrial Users." NBINNO Chemical Safety. Available at: [Link]

  • AskFilo. "Aniline human hazard." Filo Chemical Safety. Available at:[Link]

  • National Institutes of Health (NIH). "Aniline Acute Exposure Guideline Levels." NCBI Bookshelf. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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